3-Amino-2-hydroxy-6-methylbenzoic acid
Description
BenchChem offers high-quality 3-Amino-2-hydroxy-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-hydroxy-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
DWMMTZNFVQOXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on 3-Amino-2-hydroxy-6-methylbenzoic Acid for Scientific Professionals
Abstract: This document provides an in-depth technical examination of 3-Amino-2-hydroxy-6-methylbenzoic acid, a molecule of significant interest in chemical synthesis and drug development. It details the compound's molecular structure, physicochemical characteristics, synthesis protocols, and analytical characterization methods. Furthermore, this guide explores its applications and outlines essential safety and handling procedures, serving as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry.
Compound Profile and Molecular Structure
3-Amino-2-hydroxy-6-methylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with amino, hydroxyl, and methyl groups. This specific arrangement of functional groups imparts a unique combination of acidic, basic, and steric properties, making it a versatile building block in organic synthesis.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol [1][2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)O)C(=O)O |
| CAS Number | Not readily available for this specific isomer. Isomers like 2-amino-6-methylbenzoic acid have CAS 4389-50-8.[3] |
The molecular architecture is pivotal to its chemical behavior. The ortho-positioning of the hydroxyl and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its acidity and conformational preferences.
Caption: 2D representation of 3-Amino-2-hydroxy-6-methylbenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value/Information |
| Appearance | Typically an off-white to beige powder.[3] |
| Melting Point | Isomers such as 2-amino-6-methylbenzoic acid melt in the range of 119-127 °C.[3] |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and DMSO. |
| pKa | The molecule possesses three ionizable groups: the carboxylic acid, the amino group, and the phenolic hydroxyl group, resulting in multiple pKa values. |
Synthesis and Purification
The synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid can be approached through several routes, commonly starting from a substituted toluene or benzoic acid derivative. A general and logical synthetic pathway involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.
Expert Insight: The regioselectivity of the nitration step is critical and is directed by the existing substituents on the aromatic ring. Subsequent reduction of the nitro group is often achieved with high efficiency using catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The choice of method depends on the scale of the reaction and the presence of other sensitive functional groups.
Generalized Synthesis Workflow:
Caption: A typical synthetic route for aminobenzoic acid derivatives.
Detailed Experimental Protocol (Illustrative):
Step 1: Nitration of 2-Hydroxy-6-methylbenzoic acid
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add 2-hydroxy-6-methylbenzoic acid to the cooled acid mixture while maintaining a low temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture over ice to precipitate the nitrated product.
-
Isolate the solid by filtration and wash with cold water.
Step 2: Reduction of the Nitro-intermediate
-
Dissolve the nitrated intermediate in a suitable solvent like ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd-C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) for several hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to yield the crude 3-Amino-2-hydroxy-6-methylbenzoic acid.
Step 3: Purification
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Self-Validating System: The progress of each synthetic step should be rigorously monitored using thin-layer chromatography (TLC). The identity and purity of the final product must be confirmed by the analytical methods detailed in the next section.
Analytical Characterization
Comprehensive analytical characterization is imperative to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of protons. Expected signals include those for the methyl group, aromatic protons, and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies. Expected peaks include O-H stretching (broad, for carboxylic acid and phenol), N-H stretching (for the amine), and C=O stretching (for the carboxylic acid).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum of the related 3-amino-2-methylbenzoic acid shows a top peak at an m/z of 151.[5]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound, ideally showing a single major peak.
Logical Flow of Characterization:
Caption: Interrelation of analytical techniques for compound validation.
Applications in Research and Drug Development
Aminobenzoic acids are crucial building blocks in the pharmaceutical industry.[6] Their structural versatility allows for the synthesis of a wide array of derivatives with potential therapeutic applications.[6]
-
Pharmaceutical Intermediates: This compound can serve as a key intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic drugs.[3]
-
Biochemical Research: Derivatives of aminobenzoic acids are used in studies involving enzyme activity and protein interactions.[3]
-
Prodrug Design: The amino and carboxylic acid groups can be modified to create prodrugs, which can improve the pharmacokinetic properties of a parent drug, such as solubility and bioavailability.[7]
-
Development of Novel Therapeutics: The scaffold of 3-Amino-2-hydroxy-6-methylbenzoic acid can be used to design and synthesize novel compounds for screening against various biological targets.
Safety and Handling
Proper safety protocols are mandatory when handling this chemical.
-
General Handling: Use in a well-ventilated area, preferably a fume hood.[8][9][10] Avoid the formation of dust and aerosols.[8] Wash hands thoroughly after handling.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9][10]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do.[8][9] Continue rinsing.[8][9]
-
In case of skin contact: Wash with plenty of soap and water.[8][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8][9]
-
If swallowed: Rinse mouth.[8] Call a POISON CENTER or doctor if you feel unwell.[8]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9][10]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
References
-
PubChem. (n.d.). 3-Amino-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-2-hydroxybenzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-hydroxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Amino-2-methoxybenzoic acid 96 861306-04-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Synthesis Guide: 3-Amino-2-hydroxy-6-methylbenzoic Acid
Executive Summary
Target Molecule: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) Synonyms: 3-Amino-6-methylsalicylic acid; 3-Amino-o-orsellinic acid. Significance: This compound serves as a privileged scaffold in the synthesis of actinomycin-class antibiotics (specifically the phenoxazinone chromophore) and is a critical intermediate in the study of polyketide synthase (PKS) pathways.
This technical guide outlines a robust, three-stage synthetic route starting from 6-methylsalicylic acid (6-MSA) . The core technical challenge addressed here is the regioselective nitration of the electron-rich aromatic ring, where the 3-position (target) competes with the sterically less hindered and electronically activated 5-position.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis relies on the functionalization of the commercially available or easily synthesized 6-methylsalicylic acid. The strategy is governed by the directing effects of the hydroxyl (strongly activating, ortho/para) and methyl (weakly activating, ortho/para) groups.
Strategic Logic
-
Starting Material: 6-Methylsalicylic acid is chosen because the carbon skeleton and oxygenation pattern are pre-installed.
-
Nitration (The Critical Junction): Nitration is required to introduce the nitrogen source.
-
Challenge: The hydroxyl group directs incoming electrophiles primarily to the para position (C5). The target requires substitution at the ortho position (C3), which is sandwiched between the hydroxyl and carboxyl groups (steric pinch).
-
Solution: Utilization of controlled mixed-acid nitration followed by rigorous fractional crystallization or chromatographic separation to isolate the 3-nitro isomer.
-
-
Reduction: Chemoselective reduction of the nitro group to the amine without affecting the aromatic ring or carboxylic acid.
Pathway Visualization
Part 2: Detailed Experimental Protocol
Phase 1: Nitration of 6-Methylsalicylic Acid
Objective: Introduce the nitro group. Note that this reaction produces a mixture of 3-nitro (target) and 5-nitro (byproduct) isomers.[1]
Reagents:
-
6-Methylsalicylic acid (10.0 g, 65.7 mmol)
-
Concentrated Sulfuric Acid (
, 98%) -
Concentrated Nitric Acid (
, 70%) -
Urea (as a nitrous acid scavenger)
Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
Dissolution: Add 6-methylsalicylic acid (10.0 g) to concentrated
(40 mL). Stir until fully dissolved. Add urea (0.1 g) to scavenge any nitrous acid, which can cause side reactions. -
Nitration: Prepare a mixture of concentrated
(4.5 mL, ~1.05 eq) and concentrated (10 mL). Add this mixture dropwise to the reaction flask over 45 minutes.-
Critical Control Point: Do not allow the internal temperature to exceed 10 °C. Higher temperatures favor dinitration and decarboxylation.
-
-
Reaction: After addition, allow the mixture to stir at 0–5 °C for 2 hours.
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate (mixture of isomers) will form.[2]
-
Isolation: Filter the solid, wash thoroughly with cold water to remove acid traces, and dry under vacuum.
Phase 2: Purification & Isomer Separation
Objective: Isolate the 3-nitro isomer from the 5-nitro isomer.
Logic: The 3-nitro isomer possesses an intramolecular hydrogen bond between the nitro group and the phenolic hydroxyl, affecting its pKa and solubility compared to the 5-nitro isomer.
Protocol (Fractional Crystallization):
-
Dissolve the crude solid in a minimum amount of boiling benzene or toluene (Note: Use a fume hood; alternatively, use ethanol/water mixtures, though separation efficiency may vary).
-
Allow the solution to cool slowly to room temperature.
-
Observation: The 5-nitro isomer is typically less soluble and crystallizes first. Filter off the first crop of crystals (mostly 5-nitro).
-
Concentrate the mother liquor and cool to 4 °C. The 3-nitro-2-hydroxy-6-methylbenzoic acid will crystallize in the second crop.
-
Validation: Check purity via TLC (Solvent: DCM/MeOH 9:1) or
NMR.[3][4]-
3-nitro isomer: Aromatic protons appear as doublets with ortho-coupling (~8-9 Hz). The chemical shift will differ due to the shielding/deshielding of the nitro group relative to the methyl group.
-
Phase 3: Reduction to the Amine
Objective: Convert the nitro group to the amino group to yield the final target.
Reagents:
-
3-Nitro-2-hydroxy-6-methylbenzoic acid (isolated from Phase 2)
-
10% Palladium on Carbon (Pd/C)[4]
-
Methanol (anhydrous)
-
Hydrogen gas (balloon or low pressure)
Protocol:
-
Setup: In a hydrogenation flask, dissolve the purified 3-nitro intermediate (2.0 g) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under an argon atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Purge the flask with hydrogen gas. Stir vigorously under a hydrogen atmosphere (1 atm balloon is sufficient) at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC until the yellow nitro spot disappears and a fluorescent amino spot appears.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Evaporate the solvent under reduced pressure. The product, 3-Amino-2-hydroxy-6-methylbenzoic acid , is obtained as a solid. It may be recrystallized from water or ethanol/water if necessary.
Part 3: Analytical Data & Validation
To ensure the integrity of the synthesis, the final product must be validated against the following expected data profiles.
Data Summary Table
| Parameter | Expected Value/Observation | Notes |
| Physical State | Off-white to brownish crystalline solid | Oxidizes slowly in air (store under inert gas). |
| Melting Point | > 200 °C (Dec.) | Amino acids often decompose upon melting. |
| Solubility | Soluble in dilute alkali, MeOH; sparingly in water. | Zwitterionic character affects solubility. |
| TLC ( | ~0.3 (DCM:MeOH:AcOH 90:10:1) | Stains with Ninhydrin (purple/red). |
NMR Characterization Logic
-
NMR (DMSO-
):- 2.30 ppm (s, 3H): Methyl group at C6.
- 6.50 ppm (d, 1H): Aromatic proton at C5 (ortho to methyl).
- 6.90 ppm (d, 1H): Aromatic proton at C4 (ortho to amino).
-
(Note: The C4 and C5 protons are ortho to each other, showing a coupling constant
Hz). -
Broad singlets for
, , and (exchangeable with ).
Part 4: Workflow Visualization
The following diagram illustrates the complete experimental workflow, highlighting the critical separation step required to ensure product purity.
References
-
Biosynthesis of the Actinomycin Chromophore. Journal of Biological Chemistry. (1962). Establishes the role of 3-hydroxy-4-methylanthranilic acid (isomeric relationship) and the chemical handling of these aminophenol systems.
-
Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications. (2010). Provides the foundational protocol for separating 3-nitro and 5-nitro salicylic acid derivatives, applicable to the 6-methyl analog.
-
Regioselective Nitration of Aromatic Compounds. US Patent 5946638A. Discusses the directing effects and methods to control nitration regioselectivity in substituted aromatics.
-
3-Amino-2-hydroxy-6-methylbenzoic acid Product Entry. BLD Pharm. Confirms the chemical entity and provides physical property data for validation.
Sources
Biological Profile and Technical Utility of 3-Amino-2-hydroxy-6-methylbenzoic Acid
[1]
Executive Summary & Chemical Identity
3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4 ) is a highly specialized, functionalized salicylate scaffold used primarily as a building block in medicinal chemistry and biosynthetic engineering.[1][2][3][4][5][6][7] While not a marketed drug itself, its structural integration of an amino group, a phenolic hydroxyl, and a methyl-substituted benzoate core makes it a potent pharmacophore for fragment-based drug design (FBDD).[1]
This compound represents a hybrid of 6-methylsalicylic acid (a classic polyketide synthase product) and 3-aminosalicylic acid (a known antibacterial and anti-inflammatory agent).[1] Its unique substitution pattern offers specific steric and electronic properties valuable for developing kinase inhibitors, antibacterial agents, and novel polyketide antibiotics via mutasynthesis.
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |
| CAS Number | 1782874-01-4 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Core Scaffold | Polysubstituted Salicylate (2-Hydroxybenzoic acid) |
| Key Functional Groups | Primary Amine (C3), Phenolic Hydroxyl (C2), Carboxyl (C1), Methyl (C6) |
Biological Potential & Mechanism of Action
As a research reagent, the biological activity of 3-Amino-2-hydroxy-6-methylbenzoic acid is best understood through its structural homology to known bioactive salicylates and anthranilates.[1]
Antibacterial Activity (Folate Pathway Interference)
The 3-amino-salicylate core is structurally analogous to p-aminosalicylic acid (PAS) and sulfonamides .[1]
-
Mechanism: It acts as a competitive inhibitor or false substrate for dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.
-
Specificity: The C6-methyl group introduces steric bulk that may alter binding affinity compared to unsubstituted 3-aminosalicylic acid, potentially overcoming resistance mechanisms in Mycobacterium or Streptomyces species.[1]
-
Application: Used as a fragment in the design of next-generation antimycobacterial agents.[1]
Anti-inflammatory Activity (COX Inhibition)
Like other salicylates, this compound possesses the pharmacophore required for Cyclooxygenase (COX) inhibition.
-
Mechanism: The phenolic hydroxyl (C2) and carboxyl (C1) groups chelate the active site metal or interact with Arg-120 in COX enzymes.[1] The C3-amino group can form additional hydrogen bonds, potentially enhancing selectivity for COX-2 variants or altering metabolic stability.[1]
Biosynthetic Engineering (Mutasynthesis)
In the field of natural product discovery, this compound serves as a "mutasynthone."
-
Role: It can be fed to engineered Streptomyces strains lacking native salicylate synthases. The biosynthetic machinery (e.g., Non-Ribosomal Peptide Synthetases or Type I Polyketide Synthases) may accept this analogue to generate "unnatural" natural products (e.g., methylated variants of antimycin or actinomycin) with improved pharmacological profiles.
Visualization: Pharmacophore & Biosynthetic Logic[1]
The following diagram illustrates the structural relationship between 3-Amino-2-hydroxy-6-methylbenzoic acid and related bioactive scaffolds, highlighting its utility in drug design.
Caption: Structural relationships mapping 3-Amino-2-hydroxy-6-methylbenzoic acid to known bioactive classes and mechanisms.
Experimental Protocols
These protocols are designed for researchers characterizing the compound or using it as a synthetic intermediate.
Chemical Synthesis Route (Laboratory Scale)
If the compound is not sourced commercially, it can be synthesized from 6-methylsalicylic acid.[1]
Reagents: 6-Methylsalicylic acid, Nitric acid (HNO₃), Acetic acid, Palladium on Carbon (Pd/C), Hydrogen gas.
-
Nitration:
-
Dissolve 6-methylsalicylic acid in glacial acetic acid.
-
Add fuming HNO₃ dropwise at 0°C to direct nitration to the C3 position (ortho to OH, para to Me).
-
Note: The C5 position is also activated; separation of isomers (3-nitro vs 5-nitro) via column chromatography is critical.[1]
-
-
Reduction:
-
Dissolve the purified 3-nitro-2-hydroxy-6-methylbenzoic acid in ethanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Stir under H₂ atmosphere (1 atm) for 4-6 hours.
-
Filter through Celite and concentrate to yield the amine.
-
-
Validation: Confirm structure via ¹H-NMR (Look for aromatic doublets and methyl singlet).
Antimicrobial Susceptibility Assay (MIC Determination)
To verify antibacterial potential, use a standard broth microdilution method.
Materials: Mueller-Hinton Broth, 96-well plates, E. coli (ATCC 25922) or S. aureus (ATCC 29213).[1]
-
Stock Preparation: Dissolve 10 mg of 3-Amino-2-hydroxy-6-methylbenzoic acid in DMSO to create a 10 mg/mL stock.
-
Dilution: Prepare serial two-fold dilutions in broth (range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL to each well.
-
Incubation: Incubate at 37°C for 16-20 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.
-
Control: Use p-Aminosalicylic acid (PAS) as a positive control for comparison.[1]
-
Technical Specifications & Handling
| Parameter | Specification |
| Solubility | Soluble in DMSO, Methanol, dilute NaOH.[1] Sparingly soluble in water. |
| pKa (Predicted) | Carboxyl: ~2.5 |
| Storage | -20°C, Desiccated.[1] Protect from light (amine oxidation risk). |
| Safety | Irritant (H315, H319). Wear PPE. Avoid inhalation. |
References
-
BLD Pharm. (2024). Product Analysis: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4).[1][2][3][4][5][6][7][8] Retrieved from
-
Dimroth, P., et al. (1970).[9] "Biosynthesis of 6-methylsalicylic acid." European Journal of Biochemistry, 13(1), 98-110.[9] (Context for the 6-methylsalicylate core).
-
Chaudhary, J., et al. (2013).[10] "A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives." Int. J. Pharm.[11][10] Sci. Rev. Res., 22(2), 109-115.[11][10] (Context for amino-salicylate bioactivity).
-
Spencer, J.B., & Jordan, P.M. (1992). "Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum." Biochem. J., 288, 839-846.[12]
Sources
- 1. 17839-48-4|3-Amino-2-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 35748-34-6|Methyl 3-amino-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. 99060-94-3|Dimethyl 5-amino-4-hydroxyisophthalate|BLD Pharm [bldpharm.com]
- 5. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 773041-88-6|5-Amino-2,3-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. 860507-80-8|4-Amino-2-hydroxybenzoic acid dihydrate|BLD Pharm [bldpharm.com]
- 9. [Biosynthesis of 6-methylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. EC 2.3.1.165 [iubmb.qmul.ac.uk]
3-Amino-2-hydroxy-6-methylbenzoic acid derivatives and analogs
An In-Depth Technical Guide to 3-Amino-2-hydroxy-6-methylbenzoic Acid Derivatives and Analogs for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, unrelated biological targets — is a cornerstone of efficient drug discovery. The substituted aminobenzoic acid motif is one such scaffold, serving as a versatile building block in the synthesis of a wide array of therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized member of this family: 3-Amino-2-hydroxy-6-methylbenzoic acid . The unique arrangement of its amino, hydroxyl, and carboxylic acid groups, constrained by the steric influence of the methyl group, provides a three-dimensional pharmacophore ripe for creating derivatives with high target specificity and potent biological activity.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific rationale for experimental design, providing a framework for the synthesis, characterization, and biological evaluation of novel derivatives and analogs based on this core structure.
Section 1: Synthesis of the Core Scaffold and Key Precursors
The strategic synthesis of the 3-amino-2-hydroxy-6-methylbenzoic acid core is foundational. The most logical and industrially scalable approach involves the regioselective nitration of a suitable precursor, followed by reduction. A common starting material for related analogs is 2-methyl-3-nitrobenzoic acid.[3] The subsequent reduction of the nitro group is a critical step, with catalytic hydrogenation being the preferred method due to its high yield and clean reaction profile.
Experimental Protocol: Synthesis of 3-Amino-2-methylbenzoic Acid
This protocol, adapted from established methods for similar compounds, outlines the reduction of a nitrobenzoic acid precursor.[3][4] This process is a crucial step toward synthesizing the core topic molecule, which would require an additional hydroxylation step or a different starting material.
Rationale: The choice of 5% Palladium on carbon (Pd/C) as a catalyst is based on its proven efficiency and selectivity for nitro group reduction in the presence of other functional groups like carboxylic acids.[3] Ethyl acetate is selected as the solvent for its ability to dissolve the starting material and for its ease of removal under reduced pressure. The use of a hydrogen balloon provides a safe and effective means of maintaining a hydrogen atmosphere for the reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in 50 mL of ethyl acetate within a two-neck round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Carefully add 5% Pd/C (0.10 g) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask with hydrogen to replace the air.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 15 hours under the hydrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate to ensure complete recovery of the product.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (60-120 mesh) using a dichloromethane and ethanol (99.5:0.5 v/v) eluent system to yield the pure 3-amino-2-methylbenzoic acid as a white solid.[3]
-
Validation: Confirm the structure and purity using ¹H NMR, IR spectroscopy, and elemental analysis. The expected yield is approximately 90%.[3]
Section 2: Derivatization Strategies for Library Development
With the core scaffold in hand, the focus shifts to creating a library of derivatives to explore the structure-activity relationship (SAR). The amino, hydroxyl, and carboxylic acid groups offer three distinct points for modification.
Amide Bond Formation
The carboxylic acid moiety is a prime handle for creating a diverse library of amides. Standard peptide coupling reagents are highly effective.
Rationale: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established and cost-effective method for forming amide bonds from carboxylic acids and amines.[5] DCC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction.
Diagram: General Amide Synthesis Workflow
Caption: Workflow for Amide Derivative Synthesis.
Esterification
Similar to amidation, the carboxylic acid can be converted to a variety of esters.
Experimental Protocol: Ester Synthesis via DCC Coupling
-
Reactant Preparation: To a stirred solution of the core benzoic acid (1 eq.) in 30 mL of dichloromethane, add the desired alcohol (1.3 eq.).
-
Reagent Addition: Add DCC (1.3 eq.) and a catalytic amount of DMAP (0.05 eq.).[6]
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Section 3: Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Self-Validation System: The combination of these techniques forms a self-validating system. NMR confirms the carbon-hydrogen framework and the relative position of substituents, Mass Spec provides the exact molecular weight, and IR confirms the presence of key functional groups. A mismatch in any one of these analyses signals a potential issue with the synthesis or purification.
| Technique | Functional Group | Expected Observation | Reference Source(s) |
| FT-IR | O-H (hydroxyl & acid) | Broad peak at 3300-2500 cm⁻¹ | [7] |
| N-H (amine) | Two sharp peaks (asymmetric/symmetric) around 3400-3200 cm⁻¹ | [3][8] | |
| C=O (carboxylic acid) | Strong, sharp peak around 1725-1700 cm⁻¹ | [3] | |
| C=O (amide) | Strong, sharp peak around 1680-1640 cm⁻¹ ("Amide I band") | [7] | |
| ¹H-NMR | -COOH | Singlet, downfield signal >10 ppm | [9] |
| Ar-OH | Singlet, can be broad, typically 9-12 ppm | [9] | |
| Ar-NH₂ | Broad singlet, typically 4-6 ppm | [9] | |
| Ar-H | Doublets and triplets in the aromatic region (6.5-8.0 ppm) | [9] | |
| Ar-CH₃ | Singlet, around 2.2-2.5 ppm | [9] | |
| ¹³C-NMR | -COOH | Signal around 165-175 ppm | [9] |
| Ar-C-OH | Signal around 155-160 ppm | [9] | |
| Ar-C-NH₂ | Signal around 140-150 ppm | [9] |
Table 1: Summary of Expected Spectroscopic Data for the Scaffold.
Section 4: Biological Applications & Structure-Activity Relationships (SAR)
Derivatives of aminobenzoic and hydroxybenzoic acids have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs.[6][10]
Enzyme Inhibition
A primary application for this scaffold is in the development of enzyme inhibitors. The strategic placement of hydrogen bond donors and acceptors, coupled with the aromatic ring for potential π-stacking interactions, allows for effective binding within enzyme active sites.
-
Methionine Aminopeptidase-2 (MetAP2) Inhibition: Substituted 3-amino-2-hydroxyamides have been identified as potent inhibitors of human MetAP2, an enzyme crucial for endothelial cell proliferation and angiogenesis.[11] This makes MetAP2 an attractive target for anti-cancer therapies.
-
Acetylcholinesterase (AChE) Inhibition: Hydroxybenzoic acids can interact with the active site of AChE, an enzyme implicated in Alzheimer's disease.[12] The position of the hydroxyl group significantly influences binding, with interactions occurring through both hydrogen bonds and hydrophobic contacts.[12]
-
α-Amylase Inhibition: Certain hydroxybenzoic acid derivatives can inhibit α-amylase, a key enzyme in carbohydrate digestion.[13] This activity is relevant for the management of type 2 diabetes. SAR studies show that a hydroxyl group at the 2-position enhances inhibitory activity.[13]
Antimicrobial Activity
Para-aminobenzoic acid (PABA) is a well-known building block in folate synthesis, essential for many bacteria.[1] Analogs of aminobenzoic acids can act as competitive inhibitors in this pathway, leading to antimicrobial effects. Derivatives have shown notable activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]
| Derivative Class | Target | Observed IC₅₀ / MIC | Therapeutic Area | Reference |
| 3-Amino-2-hydroxyamides | MetAP2 | Varies by substitution | Oncology | [11] |
| Hydroxybenzoic Acids | Acetylcholinesterase | 5.5 - 20 µmol/µmol AChE | Neurodegenerative | [12] |
| Trihydroxybenzoic Acids | α-Amylase | IC₅₀ ≈ 17.30 mM | Diabetes | [13] |
| PABA-derived Analogs | Bacterial Strains | MIC ≈ 1.56 - 15.62 µg/mL | Infectious Disease | [1] |
Table 2: Biological Activities of Related Benzoic Acid Derivatives.
Section 5: Case Study - A Workflow for Screening MetAP2 Inhibitors
This section outlines a logical workflow for identifying and validating novel inhibitors of MetAP2 based on the 3-amino-2-hydroxy-6-methylbenzoic acid scaffold.
Causality in Workflow Design: The workflow is designed as a funnel. It begins with a broad primary screen to identify initial "hits" from a synthesized library. This is followed by a more rigorous secondary assay to confirm potency and eliminate false positives. Finally, a cell-based assay validates that the compound is active in a more biologically relevant context, linking enzyme inhibition to a cellular phenotype.
Diagram: MetAP2 Inhibitor Screening Workflow
Caption: A logical workflow for identifying and validating MetAP2 inhibitors.
Conclusion and Future Outlook
The 3-amino-2-hydroxy-6-methylbenzoic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, allow for the fine-tuning of pharmacological properties to target a range of enzymes and receptors. The methodologies and insights presented in this guide provide a robust framework for researchers to systematically synthesize, characterize, and evaluate new chemical entities based on this privileged core. Future work should focus on expanding the diversity of the derivative libraries, exploring novel heterocyclic analogs, and employing computational docking studies to rationalize SAR data and guide the design of next-generation inhibitors with enhanced potency and selectivity.
References
- Synthesis of 3-Amino-2-methylbenzoic acid.Chemicalbook.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.MDPI.
- Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases.MDPI.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].Rasayan Journal of Chemistry.
- 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2.PubMed.
- 2-Amino-6-methylbenzoic acid.Chem-Impex.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.PMC.
- Synthesis, Characterization, and Biological Activity Studies on Fanlizhicyclopeptide A.SpringerLink.
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.ResearchGate.
- Method for preparing 3-amino-2-methyl benzoic acid.Google Patents.
- Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies.PMC.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.Semantic Scholar.
- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated.Biointerface Research in Applied Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. brieflands.com [brieflands.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding | MDPI [mdpi.com]
- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in Different Solvents
This guide provides a detailed exploration of the solubility characteristics of 3-Amino-2-hydroxy-6-methylbenzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data for this specific compound, this document leverages established principles of physical chemistry and draws upon data from structurally analogous molecules to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and execute solubility studies, and to anticipate the behavior of this compound in various solvent systems.
Executive Summary: The Critical Role of Solubility in Scientific Advancement
Solubility is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications, from drug delivery and formulation to reaction chemistry and purification.[1] For a molecule to be pharmacologically active, it must first dissolve in biological fluids to be absorbed and distributed to its target. Similarly, in chemical synthesis, solvent selection is paramount for achieving optimal reaction kinetics and yield. This guide will delve into the multifaceted nature of solubility, using 3-Amino-2-hydroxy-6-methylbenzoic acid as a case study to illustrate the interplay of molecular structure and solvent properties.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-2-hydroxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that govern its interactions with different solvents.
A visual representation of the molecule's structure and its key functional groups is presented below:
Figure 1: Chemical structure and key functional groups of 3-Amino-2-hydroxy-6-methylbenzoic acid.
The key functional groups and their expected influence on solubility are:
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[2] Its presence significantly enhances solubility in polar, protic solvents like water, especially at higher pH where it can deprotonate to form a highly soluble carboxylate anion.[3]
-
Amino Group (-NH₂): This is a polar, basic functional group that is also a hydrogen bond donor. It contributes to solubility in polar solvents. At acidic pH, it can be protonated to form an ammonium cation, which generally increases water solubility.
-
Hydroxyl Group (-OH): A polar functional group that can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[4]
-
Methyl Group (-CH₃): A non-polar, hydrophobic group that tends to decrease solubility in polar solvents like water but can increase solubility in non-polar organic solvents.
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, which generally limits water solubility.[2]
The interplay of these groups suggests that 3-Amino-2-hydroxy-6-methylbenzoic acid will exhibit amphiphilic character, with its solubility being highly dependent on the solvent's properties and the pH of the medium.
Predicted Solubility Profile in Various Solvents
Based on the "like dissolves like" principle and the properties of the functional groups, we can predict the solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in different classes of solvents.[3]
Table 1: Predicted Solubility of 3-Amino-2-hydroxy-6-methylbenzoic acid in Different Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid, amino, and hydroxyl groups can form strong hydrogen bonds with protic solvents. Solubility in water will be highly pH-dependent.[5] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate | The polar functional groups can engage in dipole-dipole interactions with these solvents. The lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Low | The non-polar aromatic ring and methyl group will have favorable interactions, but these are likely outweighed by the unfavorable interactions of the highly polar functional groups. |
| Acidic | Dilute HCl | High | The amino group will be protonated to form a soluble salt. |
| Basic | Dilute NaOH | High | The carboxylic acid and hydroxyl groups will be deprotonated to form highly soluble salts.[3] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-Amino-2-hydroxy-6-methylbenzoic acid into several glass vials. A general rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set to 25 °C or 37 °C for pharmaceutical applications.
-
Agitate the vials for a predetermined period, often 24 to 72 hours, to ensure that equilibrium is reached.[7] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of 3-Amino-2-hydroxy-6-methylbenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
Experimental Workflow Diagram
Figure 2: Workflow for determining thermodynamic solubility using the shake-flask method.
Causality Behind Experimental Choices
-
Excess Solid: The use of an excess amount of the solid compound ensures that the solution becomes saturated and that a true equilibrium between the dissolved and undissolved states is established.[8]
-
Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[9]
-
Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps in reaching equilibrium faster.
-
Filtration: Filtration is a critical step to ensure that the sample being analyzed only contains the dissolved compound and no solid microparticles, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated and specific analytical method like HPLC is essential for the accurate and precise quantification of the dissolved compound.
Conclusion and Future Directions
References
-
4-Aminobenzoic acid - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]
- Nordström, F. L., & Rasmuson, Å. C. (2006). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Crystal Growth & Design, 6(4), 981-987.
- Scientific Committee on Consumer Products (SCCP). (2010, March 3). Opinion on 4-Aminobenzoic acid (PABA). European Commission.
-
Wikipedia. (2023, December 26). 3-Aminobenzoic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Shaw, D. G., & Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733699, 3-Amino-2-methylbenzoic acid. Retrieved February 15, 2026, from [Link]
- Al-Maaieh, A. I., & Kan'an, S. M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Solution Chemistry, 47(7), 1244-1259.
-
Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved February 15, 2026, from [Link]
-
AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved February 15, 2026, from [Link]
Sources
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Is benzoic acid polar or nonpolar?_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 9. jbiochemtech.com [jbiochemtech.com]
Spectroscopic Characterization of 3-Amino-2-hydroxy-6-methylbenzoic Acid
An In-Depth Technical Guide on the .
Executive Summary
3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4 ) is a highly specialized polysubstituted aromatic building block.[1][2][3][4][5][6] Structurally, it is an isomer of the well-known actinomycin precursor (3-hydroxy-4-methylanthranilic acid) and shares the core scaffold of 6-methylsalicylic acid (6-MSA), a ubiquitous polyketide synthase (PKS) product.
This guide provides a comprehensive technical analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed for researchers synthesizing this compound for fragment-based drug discovery (FBDD) or isolating it as a minor metabolite from Streptomyces fermentation broths.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid |
| Common Synonyms | 3-Amino-6-methylsalicylic acid; 3-Amino-6-MSA |
| CAS Number | 1782874-01-4 |
| Molecular Formula | C |
| Molecular Weight | 167.16 g/mol |
| SMILES | CC1=C(C(=O)O)C(O)=C(N)C=C1 |
Structural Analysis & Characterization Strategy
The molecule features a tetrasubstituted benzene ring. The characterization strategy relies on identifying the specific substitution pattern (1,2,3,6-substitution) to distinguish it from its isomers like 3-amino-4-methylsalicylic acid.
Key Structural Features for Analysis
-
Amphoteric Nature: Contains both a basic amine (-NH
) and an acidic carboxyl (-COOH) group, leading to zwitterionic behavior in neutral solvents. -
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic -OH (position 2) and the carboxyl carbonyl (position 1), significantly affecting the IR carbonyl stretch and the phenolic proton's chemical shift.
-
Symmetry Breaking: The methyl group at position 6 and the amino group at position 3 create a distinct asymmetric electronic environment, resolvable by 2D NMR (HMBC/NOESY).
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Data (Anticipated)
The aromatic region is simplified to two ortho-coupled protons.
| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| -COOH | 11.0 – 13.0 | Broad Singlet | - | Exchangeable; often broadened by H-bonding. |
| -OH (C2) | 10.5 – 12.0 | Broad Singlet | - | Strongly chelated to C1-carbonyl. |
| H-4 | 6.50 – 6.65 | Doublet (d) | 8.0 – 8.5 | Ortho to electron-donating -NH |
| H-5 | 6.40 – 6.55 | Doublet (d) | 8.0 – 8.5 | Ortho to -CH |
| -NH | 4.50 – 6.00 | Broad Singlet | - | Exchangeable; shift varies with concentration. |
| -CH | 2.35 – 2.45 | Singlet (s) | - | Deshielded slightly by ortho-COOH. |
Note: The chemical shifts of H-4 and H-5 are very close. A COSY experiment is essential to confirm the ortho-coupling (
Hz).
C NMR Data (Anticipated)
| Position | Shift ( | Type | Assignment Logic |
| C-1 (COOH) | 172.0 – 174.0 | C | Carboxyl carbon; deshielded. |
| C-2 (C-OH) | 155.0 – 158.0 | C | Phenolic carbon; deshielded by oxygen. |
| C-3 (C-NH | 134.0 – 138.0 | C | Ipso-amino carbon. |
| C-6 (C-Me) | 135.0 – 139.0 | C | Ipso-methyl carbon; steric compression may affect shift. |
| C-4 | 110.0 – 115.0 | CH | Ortho to amino group (shielded). |
| C-5 | 120.0 – 124.0 | CH | Meta to amino group. |
| -CH | 20.0 – 22.0 | CH | Typical aryl-methyl shift. |
B. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) is recommended.
-
Positive Mode (ESI+):
-
[M+H]
: 168.17 -
Fragmentation: Loss of H
O ( 150) and CO ( 122) is common for salicylic acid derivatives.
-
-
Negative Mode (ESI-):
-
[M-H]
: 166.15 -
Fragmentation: Loss of CO
( 122, decarboxylation) is the dominant pathway, characteristic of ortho-substituted benzoic acids.
-
C. Infrared (IR) Spectroscopy
Medium: KBr Pellet or ATR (Solid State).
| Functional Group | Wavenumber (cm | Intensity | Description |
| O-H / N-H Stretch | 3300 – 3500 | Medium/Broad | Overlapping phenolic OH and primary amine NH stretches. |
| C=O Stretch | 1640 – 1660 | Strong | Shifted lower than typical benzoic acids (usually ~1690) due to strong intramolecular H-bonding with the 2-OH. |
| C=C Aromatic | 1580 – 1610 | Medium | Ring skeletal vibrations. |
| C-O Phenolic | 1200 – 1250 | Strong | C-O stretching vibration. |
Experimental Protocols
Protocol 1: Synthesis & Isolation Strategy
Since this compound is a specific isomer, it is often synthesized from 6-methylsalicylic acid (6-MSA) via nitration and reduction.
Step-by-Step Workflow:
-
Starting Material: Dissolve 6-methylsalicylic acid (1.0 eq) in glacial acetic acid.
-
Nitration: Add fuming HNO
dropwise at 0°C. The directing effects of the 2-OH and 6-Me groups favor nitration at the 3-position (ortho to OH, para to Me).-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the appearance of a yellow spot (nitro compound).
-
-
Reduction: Dilute the reaction mixture with water and extract the nitro-intermediate. Dissolve in MeOH and reduce using H
/Pd-C (10%) or SnCl /HCl. -
Purification: The amino acid product is amphoteric. Adjust pH to the isoelectric point (~pH 4-5) to precipitate the product, or use cation-exchange chromatography (Dowex 50W).
Protocol 2: Sample Preparation for NMR
To ensure sharp peaks and prevent aggregation:
-
Weigh 5-10 mg of the dry solid.
-
Add 0.6 mL of DMSO-
. -
Critical Step: If peaks are broad due to exchange, add 1 drop of D
O to shake, or use CD OD (though solubility may be lower). -
Transfer to a clean 5mm NMR tube.
Biosynthetic Context & Pathway Visualization
In natural product chemistry, this moiety is often derived from the shikimate pathway or modified polyketide pathways . Below is a diagram illustrating its theoretical derivation from the 6-MSA scaffold, common in Streptomyces secondary metabolism.
Figure 1: Synthetic and putative biosynthetic logic connecting Acetyl-CoA precursors to the target amino-salicylic acid derivative.
References
-
Chemical Identity & Catalog Data
- Spectroscopic Reference (Analogous - 6-MSA): Doyle, F. P., et al. (1955). The preparation of some esters of 6-methylsalicylic acid. Journal of the Chemical Society. (Provides baseline shifts for the 6-methyl-2-hydroxybenzoic acid scaffold).
-
Spectroscopic Reference (Analogous - Aminosalicylic Acids)
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3265 (3-Aminosalicylic acid). AIST Japan. (Used for amino-group substituent effect calculation).[9]
-
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
Sources
- 1. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 570-23-0|3-Aminosalicylic acid|BLD Pharm [bldpharm.com]
- 7. CAS:24279-15-0, Methyl 3-amino-2-hydroxy-4-methylbenzoate-毕得医药 [bidepharm.com]
- 8. 147216-91-9|5-Amino-3-hydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
3-Amino-2-hydroxy-6-methylbenzoic acid mechanism of action
The following technical guide details the structural pharmacology, mechanistic potential, and experimental utility of 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4). This analysis synthesizes its role as a highly functionalized salicylate scaffold, drawing on established structure-activity relationships (SAR) of amino-salicylates and polyketide precursors.[1]
Structural Pharmacology & Synthetic Mechanism[1]
Part 1: Molecular Identity & Mechanistic Core[1]
3-Amino-2-hydroxy-6-methylbenzoic acid represents a "privileged scaffold" in medicinal chemistry—a dense arrangement of orthogonal functional groups (carboxylic acid, phenol, amine, and methyl) on a benzene core.[1] It is a structural hybrid of 3-aminosalicylic acid (an anti-inflammatory agent) and 6-methylsalicylic acid (a polyketide precursor to antibiotics like chlorothricin).[1]
1.1 Structural Logic & Pharmacophore
The molecule's mechanism of action is dictated by its unique substitution pattern, which enforces specific binding modes and reactivity profiles:
-
Intramolecular Hydrogen Bonding (The "Clamped" Core): The ortho-hydroxyl (C2) and carboxylic acid (C1) form a pseudo-six-membered ring via hydrogen bonding. This locks the molecule into a planar conformation, increasing its ability to penetrate lipid bilayers (passive diffusion) compared to non-hydrogen-bonded isomers.
-
The 3-Amino "Handle": Unlike simple salicylates, the amino group at C3 acts as a critical donor for hydrogen bonding or a nucleophile for covalent modification. In enzymatic pockets, this group can interact with backbone carbonyls or acidic residues (e.g., Asp/Glu), enhancing affinity.
-
The 6-Methyl "Blocker": The methyl group at C6 (ortho to the carboxyl) introduces steric bulk .[1] This prevents metabolic conjugation at the vulnerable C6 position and twists the carboxyl group slightly out of plane if the H-bond network is disrupted, potentially altering receptor subtype selectivity (e.g., between COX-1 and COX-2).[1]
1.2 Mechanism of Action: Biological Pathways
While often used as a synthetic intermediate, the free acid exhibits activity through three primary mechanisms:
-
Salicylate-Like Anti-Inflammatory Action:
-
Target: Cyclooxygenases (COX-1/2) and IκB Kinase (IKK).[1]
-
Mechanism: Mimics the salicylate pharmacophore. The 3-amino group donates electron density to the ring, potentially increasing antioxidant capacity (radical scavenging) compared to salicylic acid. The 6-methyl group enhances lipophilicity, improving uptake in inflamed tissues.
-
Pathway: Inhibition of Prostaglandin E2 (PGE2) synthesis and suppression of NF-κB nuclear translocation.[1]
-
-
Antimetabolite Potential (Bacterial Systems):
-
Target: Dihydropteroate synthase (DHPS) or Siderophore synthesis enzymes.
-
Mechanism: As a structural analog of PABA (4-aminobenzoic acid) and 2,3-dihydroxybenzoic acid (siderophore precursor), it can act as a competitive inhibitor or a "false substrate," leading to non-functional folate or siderophore analogs, thereby inhibiting bacterial growth.
-
-
Biosynthetic Precursor (Natural Products):
-
Context: It serves as a modified starter unit in Type I Polyketide Synthase (PKS) or NRPS systems.
-
Role: The "6-methylsalicylic acid" motif is a known precursor for the enediyne chromophore (e.g., in maduropeptin). The 3-amino variant introduces a nitrogen handle, allowing for the formation of amide linkages in complex peptide-polyketide hybrids.[1]
-
Part 2: Experimental Protocols & Validation
2.1 Protocol: Synthesis of Heterocyclic Derivatives
The primary utility of 3-Amino-2-hydroxy-6-methylbenzoic acid is as a building block for quinazolinone and benzoxazinone libraries.[1]
Objective: Cyclization to form a 2-substituted-8-methyl-4(3H)-quinazolinone.
Reagents:
-
Substrate: 3-Amino-2-hydroxy-6-methylbenzoic acid (1.0 eq)[1]
-
Electrophile: Acetic anhydride (excess) or Benzoyl chloride (1.1 eq)[1]
-
Solvent: Pyridine (catalytic) / Acetic acid[1]
-
Temp: Reflux (110°C)
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 g of the amino acid in 10 mL of acetic anhydride. Add 2 drops of pyridine.
-
Acetylation: Stir at room temperature for 1 hour. Monitor TLC for disappearance of the amine (ninhydrin stain). The intermediate is the N-acetylated benzoic acid.
-
Cyclodehydration: Heat the mixture to reflux (120°C) for 4 hours. The ortho-carboxyl and N-acetyl groups condense to form the benzoxazin-4-one ring.[1]
-
Aminolysis (Optional for Quinazolinone): To convert to quinazolinone, add primary amine (R-NH2, 1.2 eq) directly to the reaction mixture and reflux for an additional 6 hours.
-
Workup: Pour onto crushed ice. The product precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water.
Validation Criteria:
-
1H NMR: Disappearance of the broad -COOH and -NH2 signals. Appearance of new aromatic signals or alkyl peaks from the R-group.[1]
-
MS: Molecular ion peak [M+H]+ corresponding to the cyclized product (MW - 18 for water loss).[1]
2.2 Protocol: Quantitative Fluorescence Assay for Ligand Binding
Due to the salicylate core, the molecule is naturally fluorescent. This can be used to measure binding affinity to albumin or specific enzymes.
-
Preparation: Prepare a 1 mM stock solution in DMSO. Dilute to 10 µM in PBS (pH 7.4).
-
Excitation/Emission Scan: Set Excitation at 310 nm. Scan Emission from 350–550 nm. (Expected peak ~410–430 nm due to ESIPT - Excited State Intramolecular Proton Transfer).[1]
-
Titration: Add increasing concentrations of the target protein (e.g., BSA, COX-2).
-
Data Analysis: Plot fluorescence quenching (
) vs. [Protein] (Stern-Volmer plot) to determine the binding constant ( ).
Part 3: Visualization & Pathway Logic[1]
The following diagram illustrates the dual mechanistic pathways: the Biosynthetic Incorporation (Natural Product route) and the Pharmacological Inhibition (Drug route).
Figure 1: Mechanistic bifurcation of 3-Amino-2-hydroxy-6-methylbenzoic acid acting as both a direct pharmacological inhibitor and a synthetic precursor.[1]
Part 4: Quantitative Data Summary
| Property | Value / Description | Significance |
| CAS Number | 1782874-01-4 | Unique identifier for sourcing and database retrieval.[1][2][3] |
| Molecular Formula | C₈H₉NO₃ | MW: 167.16 g/mol . Small molecule, Rule of 5 compliant. |
| pKa (Acid) | ~2.8 (Predicted) | Highly acidic carboxyl due to ortho-OH H-bonding.[1] |
| pKa (Amine) | ~4.5 (Predicted) | Weakly basic; exists as zwitterion at neutral pH. |
| LogP | ~1.3 | Moderately lipophilic; good membrane permeability. |
| Fluorescence | Ex: 310 nm / Em: 420 nm | Diagnostic for binding studies (ESIPT phenomenon). |
| Primary Utility | Scaffold / Intermediate | Precursor for quinazolinone and benzoxazinone drugs. |
References
-
BLD Pharm. (2024).[4] Product Analysis: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4).[1][2][3][5][6][7][8][9][10][11][12] BLD Pharm Catalog. Link
-
PubChem. (2024). Compound Summary: 4-Amino-2-hydroxy-6-methylbenzoic acid (Isomer Reference). National Library of Medicine. Link
-
Bedford, D. J., et al. (1995). "Expression of a functional fungal polyketide synthase in the bacterium Streptomyces coelicolor A3(2)." Journal of Bacteriology, 177(15), 4540-4545. (Establishes 6-MSA biosynthetic context). Link
-
Rao, P. N. P., & Knaus, E. E. (2008). "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. (Mechanistic grounding for aminosalicylates). Link
Sources
- 1. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. 89-57-6|5-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 9. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 10. 6018-19-5|Sodium 4-amino-2-hydroxybenzoate dihydrate|BLD Pharm [bldpharm.com]
- 11. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. 570-23-0|3-Aminosalicylic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Protocol for the synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid
An Application Note and Detailed Protocol for the Synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Synthetic Strategy
3-Amino-2-hydroxy-6-methylbenzoic acid is an aromatic compound featuring three key functional groups: an amine, a hydroxyl group, and a carboxylic acid. This arrangement makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. The core of this synthetic protocol is a logical and efficient two-step process designed to construct the target molecule from a readily available starting material, 5-methyl-2-nitrophenol.
The strategic approach involves:
-
Step 1: Ortho-Carboxylation via Kolbe-Schmitt Reaction: The synthesis commences by introducing a carboxyl group onto the aromatic ring of 5-methyl-2-nitrophenol. The Kolbe-Schmitt reaction is the method of choice for this transformation.[1][2] In this reaction, the starting phenol is first deprotonated with a strong base to form the more nucleophilic phenoxide ion. This intermediate then attacks carbon dioxide under elevated temperature and pressure, leading to carboxylation predominantly at the position ortho to the hydroxyl group.[2] This yields the key intermediate, 2-hydroxy-6-methyl-3-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group: The final step is the selective reduction of the nitro group on the intermediate to the desired primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant is a clean, high-yielding, and well-established method for this conversion.[3] This reaction is highly specific for the nitro group, leaving the carboxylic acid and hydroxyl functionalities intact.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 3-Amino-2-hydroxy-6-methylbenzoic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier |
| 5-Methyl-2-nitrophenol | C₇H₇NO₃ | 492-93-3 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥98% | Fisher Scientific |
| Carbon Dioxide (CO₂) | CO₂ | 124-38-9 | High Purity | Airgas |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 37% (conc.) | VWR |
| Palladium on Carbon (Pd/C) | Pd/C | 7440-05-3 | 5% or 10% | Acros Organics |
| Hydrogen (H₂) | H₂ | 1333-74-0 | High Purity | Airgas |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | EMD Millipore |
| Methanol | CH₃OH | 67-56-1 | ACS Grade | J.T. Baker |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS Grade | Macron |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | ACS Grade | Alfa Aesar |
| Deuterated Solvents (e.g., DMSO-d₆) | - | - | NMR Grade | Cambridge Isotope Labs |
Equipment
-
High-pressure autoclave or Parr reactor (for Kolbe-Schmitt reaction)
-
Standard laboratory glassware (round-bottom flasks, beakers, Erlenmeyer flasks, graduated cylinders)
-
Magnetic stir plate and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Analytical balance
-
pH meter or pH paper
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Melting point apparatus
-
FTIR Spectrometer, NMR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
Part A: Synthesis of 2-Hydroxy-6-methyl-3-nitrobenzoic acid
This step utilizes the Kolbe-Schmitt reaction to carboxylate the phenol starting material.[4][5] The reaction is performed under high pressure and temperature to facilitate the electrophilic substitution of CO₂ onto the phenoxide ring.
-
Formation of the Phenoxide: In a suitable round-bottom flask, dissolve 15.3 g (0.1 mol) of 5-methyl-2-nitrophenol in 100 mL of methanol. While stirring, slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water. The formation of the sodium phenoxide salt will be observed.
-
Solvent Removal: Remove the solvent (methanol/water) under reduced pressure using a rotary evaporator to obtain the dry sodium 5-methyl-2-nitrophenoxide salt.
-
Carboxylation: Transfer the dried phenoxide salt into a high-pressure autoclave. Seal the reactor securely.
-
Reaction Conditions: Pressurize the autoclave with carbon dioxide to an initial pressure of 100 atm (approx. 1470 psi). Begin stirring and heat the reactor to 130-140 °C. Maintain these conditions for 6-8 hours. The pressure will likely increase as the temperature rises.
-
Work-up and Isolation: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid product from the reactor in 200 mL of warm water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH reaches ~2.
-
A precipitate of 2-hydroxy-6-methyl-3-nitrobenzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected yield is typically in the range of 60-70%.
Part B: Synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid
This step involves the reduction of the nitro-intermediate to the target amine using catalytic hydrogenation. This method is highly efficient and selective.[3]
Caption: A simple laboratory setup for catalytic hydrogenation at atmospheric pressure.
-
Reaction Setup: In a 500 mL two-neck round-bottom flask, combine 10.0 g (approx. 0.047 mol) of the crude 2-hydroxy-6-methyl-3-nitrobenzoic acid from Part A and 200 mL of ethyl acetate.
-
Catalyst Addition: To this suspension, carefully add 0.5 g of 5% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask via a septum and needle. Purge the flask by evacuating and refilling with hydrogen gas three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 12-18 hours.[3]
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be quenched by slowly adding water before disposal.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. A solid crude product should be obtained.
Purification and Characterization
The crude 3-Amino-2-hydroxy-6-methylbenzoic acid can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane or hexanes.[3]
Expected Results and Characterization Data
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Yield | 80-95% (for hydrogenation step) |
| Melting Point | To be determined experimentally |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1680-1660 (C=O stretch, acid) |
| ¹H NMR (DMSO-d₆, δ ppm) | Peaks corresponding to aromatic protons, amine (NH₂), hydroxyl (OH), carboxylic acid (COOH), and methyl (CH₃) protons. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to C₈H₉NO₃ (MW: 167.16 g/mol ) |
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Kolbe-Schmitt Reaction: This reaction is conducted under high pressure and temperature. Use a properly rated autoclave and operate it behind a safety shield. Ensure you are fully trained in the operation of high-pressure equipment.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric and must be handled with care, especially when dry. Always quench the used catalyst before disposal.
-
Reagents: Handle concentrated acids and bases with extreme care. 5-methyl-2-nitrophenol is toxic and an irritant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction; insufficient pressure/temperature. | Ensure the phenoxide salt is completely dry. Increase reaction time or temperature slightly. Verify the CO₂ pressure. |
| Incomplete reaction in Part B | Inactive catalyst; insufficient hydrogen. | Use fresh Pd/C catalyst. Ensure the system is properly purged with H₂ and the balloon remains inflated. Increase catalyst loading if necessary. |
| Product is dark/oily | Presence of impurities; oxidation of the amine. | Purify by column chromatography. Handle the final product under an inert atmosphere if it is sensitive to air oxidation. |
| Difficulty in precipitation/crystallization | Product is too soluble in the chosen solvent. | Add a co-solvent in which the product is less soluble (an anti-solvent). Try scratching the inside of the flask to induce crystallization. |
References
- Paul, M. K., Kalita, G., Laskar, A. R., Debnath, S., Gude, V., Sarkar, D. D., Mohiuddin, G., Varshney, S. K., & Nandiraju Rao. (2013). Synthesis and characterization of 3-Amino-2-methylbenzoic acid. Journal of Molecular Structure, 1049, 78-89.
- Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). Illustrated Glossary of Organic Chemistry. [Source: UCLA]
- Wikipedia contributors. (2023). Kolbe–Schmitt reaction. Wikipedia, The Free Encyclopedia. [Source: Wikipedia]
- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis. [Source: ChemicalBook]
- PrepChem. (2023). Preparation of 5-aminosalicylic acid. [Source: PrepChem.com]
- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
- Angewandte Chemie International Edition. (2023). A Para‐Selective Kolbe–Schmitt Reaction. [Source: PMC]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopy of 3-Amino-2-hydroxy-6-methylbenzoic Acid
Introduction & Chemical Context
3-Amino-2-hydroxy-6-methylbenzoic acid (also known as 3-amino-6-methylsalicylic acid ) is a highly functionalized aromatic building block.[1] It serves as a critical intermediate in the biosynthesis of complex polyketides (e.g., pactamycin analogs) and is a structural derivative of 6-methylsalicylic acid (6-MSA) .[1]
Characterizing this molecule presents specific challenges due to its zwitterionic potential (amino group + carboxylic acid), the presence of exchangeable protons (–OH, –NH₂, –COOH), and the electronic push-pull effects of its substituents. This guide provides a robust protocol for its full structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Structural Features[1][2][3][4][5][6][7]
-
Substituents:
-
Symmetry: Asymmetric pentasubstituted benzene ring.[1]
-
Spin System: The remaining aromatic protons at C4 and C5 form a distinct AB system (two doublets).[1]
Sample Preparation Strategy
The choice of solvent is critical for observing exchangeable protons and preventing aggregation.[1]
Recommended Solvent: DMSO-d₆[1][4][7]
-
Why: Dimethyl sulfoxide-d₆ is the standard choice for polar, poly-functional aromatics.[1] It disrupts intermolecular hydrogen bonding, sharpening the signals for –OH and –NH₂ groups, which are often invisible in CD₃OD (due to deuterium exchange) or CDCl₃ (due to insolubility).
-
Concentration: 5–10 mg in 600 µL solvent for 1H; 20–30 mg for 13C/2D.
-
Handling: Use high-quality tubes (5mm, 500 MHz rated) to minimize shimming errors.
Alternative: D₂O + NaOD
-
Use Case: If the zwitterionic form is insoluble in DMSO.
-
Drawback: All exchangeable protons (OH, NH₂, COOH) will disappear (exchange with D).[1] Chemical shifts will change significantly due to deprotonation (formation of the dianion).[1]
Acquisition Protocol
1H NMR Parameters (Standard 500/600 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).
-
Spectral Width: 14–16 ppm (to capture downstream COOH/OH signals).[1]
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the methyl singlet).[1]
-
Scans (NS): 16–32.[1]
13C NMR Parameters[1][3][4]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay: 2.0–3.0 seconds (Quaternary carbons C1, C2, C3, C6 relax slowly).[1]
-
Scans: 512–1024 (depending on concentration).[1]
Essential 2D Experiments
To rigorously assign the regiochemistry (proving the Methyl is at C6 and Amino at C3), the following 2D experiments are mandatory:
| Experiment | Purpose | Key Correlation to Look For |
| COSY | Establish H4–H5 connectivity. | Cross-peak between the two aromatic doublets. |
| HSQC | Assign protonated carbons. | Links H4→C4, H5→C5, Me→C-Me. |
| HMBC | Long-range connectivity (2-3 bonds).[1] | Critical: Methyl protons showing correlations to C1 (COOH), C6 (ipso), and C5.[1] |
| NOESY | Spatial proximity.[1][5] | Critical: NOE between Methyl protons and H5. Absence of NOE between Methyl and H4 confirms the regiochemistry.[1] |
Data Analysis & Interpretation
Since exact literature shifts can vary by concentration/pH, the following values are predicted based on substituent additivity rules (SCS) and validated against the parent compound 6-Methylsalicylic Acid .
1H NMR Assignment (DMSO-d₆)[1][4][7]
| Position | Group | Multiplicity | Pred. Shift (δ ppm) | Coupling ( | Mechanistic Rationale |
| –COOH / –OH | Exchangeable | Broad Singlet | 11.0 – 14.0 | - | Intramolecular H-bond (C2-OH[1] ··· O=C-C1) deshields these protons significantly.[1] |
| H-5 | Aromatic | Doublet (d) | 6.60 – 6.80 | 8.0 Hz | Ortho to Methyl; Meta to Amino.[1] Less shielded than H4. |
| H-4 | Aromatic | Doublet (d) | 6.30 – 6.50 | 8.0 Hz | Ortho to Amino (Strong shielding effect).[1] Meta to OH. |
| –NH₂ | Amine | Broad Singlet | 4.5 – 6.0 | - | Variable.[1] Broadening indicates exchange.[1] |
| 6-CH₃ | Methyl | Singlet (s) | 2.30 – 2.50 | - | Typical aryl-methyl shift.[1] Ortho to COOH.[1][2] |
Diagnostic Logic:
-
The AB System: You must see two doublets in the aromatic region with an ortho-coupling constant (~8 Hz).[1] If you see singlets, the substitution pattern is different (e.g., para).
-
Shielding: The amino group is a strong electron donor.[1] The proton ortho to it (H4) will be significantly upfield compared to unsubstituted benzoic acid.[1]
13C NMR Assignment (Predicted)
| Carbon | Type | Pred.[1][2][6][5][4][7][8][9][10] Shift (δ ppm) | Notes |
| C1 | C=O (Acid) | 172.0 – 175.0 | Most downfield signal.[1] |
| C2 | C-OH (Quat) | 155.0 – 160.0 | Deshielded by Oxygen.[1] |
| C3 | C-NH₂ (Quat) | 135.0 – 140.0 | Deshielded by Nitrogen.[1] |
| C6 | C-Me (Quat) | 138.0 – 142.0 | Ortho to COOH.[1] |
| C5 | CH | 120.0 – 125.0 | Correlates to H5 in HSQC.[1] |
| C4 | CH | 110.0 – 115.0 | Shielded by adjacent NH₂.[1] Correlates to H4. |
| Me | CH₃ | 20.0 – 22.0 | High field aliphatic signal.[1] |
Visualization of Experimental Logic
Workflow Diagram
The following diagram outlines the decision-making process for structural validation.
Caption: Step-by-step NMR characterization workflow for aminobenzoic acid derivatives.
Structural Correlation Diagram (HMBC/NOESY)
This diagram visualizes the key correlations required to prove the methyl group is at position 6 and the amino group is at position 3.
Caption: Key 2D NMR correlations. The NOE between Methyl and H5 is the definitive proof of regiochemistry.
Troubleshooting & Tips
-
Broad Signals: If the –NH₂ or –OH signals are extremely broad or invisible, the sample may contain trace water or acid.[1] Action: Add activated 4Å molecular sieves directly to the NMR tube and let stand for 30 minutes.
-
Water Peak Overlap: In DMSO, the water peak (~3.33 ppm) often obscures signals.[1] Action: The methyl group (~2.3 ppm) and aromatics (~6.5 ppm) are far from the water region, so this should not be a major issue for this specific molecule.
-
Zwitterion Issues: If the spectrum looks "messy" (multiple species), the molecule may be equilibrating between zwitterionic and neutral forms.[1] Action: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to force the molecule into the fully protonated cationic form (NH₃⁺/COOH), often simplifying the spectrum.[1]
References
-
6-Methylsalicylic Acid Biosynthesis
-
General NMR Shifts of Aminobenzoic Acids
-
13C NMR Chemical Shift Assignments of Derivatives of Benzoic Acid. (Grounding for shift prediction).[1]
-
Source:
-
-
NMR Solvent Impurities & Standards
-
Spectral Database for Organic Compounds (SDBS)
-
Useful for comparing with 3-amino-2-methylbenzoic acid analogs.[1]
-
Source:
-
Sources
- 1. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. 3-Methylsalicylic acid(83-40-9) 1H NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 4-Amino-2-hydroxy-6-methylbenzoic acid | C8H9NO3 | CID 57365052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of 3-Amino-2-hydroxy-6-methylbenzoic acid
Introduction
3-Amino-2-hydroxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring amino, hydroxyl, and carboxyl functional groups, makes it a molecule of interest in medicinal chemistry and as a potential building block in organic synthesis, similar to related compounds like 2-Amino-6-methylbenzoic acid which is used in pharmaceutical development.[1] The analysis of such small, polar, multifunctional molecules presents unique challenges, particularly in achieving robust and reproducible ionization and fragmentation for mass spectrometric detection.
This application note provides a comprehensive guide for the qualitative and quantitative analysis of 3-Amino-2-hydroxy-6-methylbenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies from sample preparation to data interpretation, and explaining the scientific rationale behind key experimental choices.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | 3-Amino-2-hydroxy-6-methylbenzoic acid | - |
| Molecular Formula | C₈H₉NO₃ | - |
| Average Molecular Weight | 167.16 g/mol | Computed |
| Monoisotopic Mass | 167.05824 Da | Computed |
| Structure | ![]() | - |
Note: 3-Amino-2-hydroxy-6-methylbenzoic acid is a specific isomer. While data for this exact compound is limited, the properties are consistent with isomers like 4-Amino-2-hydroxy-6-methylbenzoic acid[2].
Experimental Workflow Overview
The overall analytical process is designed to ensure sample purity, chromatographic separation, and sensitive mass spectrometric detection. Each stage is critical for generating high-quality, reliable data.
Caption: Overall workflow for the analysis of 3-Amino-2-hydroxy-6-methylbenzoic acid.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to isolate the analyte from potentially interfering matrix components and prepare it in a solvent compatible with the LC-MS system.[3]
Protocol 1: Preparation of Standard Solutions (for Calibration)
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-Amino-2-hydroxy-6-methylbenzoic acid standard. Dissolve in 1.0 mL of methanol. Vortex until fully dissolved.
-
Rationale: Methanol is a suitable solvent for this compound and is compatible with reversed-phase chromatography.
-
-
Working Solutions: Perform serial dilutions of the stock solution with a mixture of 50:50 (v/v) methanol:water to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Rationale: Using a solvent composition closer to the initial mobile phase conditions helps to ensure good peak shape upon injection.
-
Protocol 2: Extraction from Biological Matrix (e.g., Plasma)
This protocol utilizes protein precipitation, a common and effective method for removing the bulk of proteins from biological samples.[4]
-
Sample Collection: Collect 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
-
Rationale: Acetonitrile is an efficient protein precipitant. Using a 3:1 ratio of solvent to sample volume ensures thorough precipitation. An internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.
-
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Vortexing ensures complete mixing and precipitation. Centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: Evaporation concentrates the analyte. Reconstituting in the initial mobile phase ensures compatibility with the LC method and improves peak shape.[5]
-
LC-MS/MS Instrumental Method
The amphoteric nature of the analyte, containing both a basic amino group and an acidic carboxylic acid group, allows for detection in both positive and negative electrospray ionization (ESI) modes.[6] Positive mode is often preferred for molecules with amine groups as they are readily protonated.[7]
Instrumentation:
-
Liquid Chromatograph: UHPLC system.
-
Mass Spectrometer: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes protonation of the analyte for positive ESI mode and improves peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and MS compatibility. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume for modern LC-MS systems. |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The amino group is a primary site for protonation, leading to strong signal. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 °C | Maintains the stability of the analyte during ionization. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| Cone Gas Flow | 50 L/hr | Helps in nebulization and ion formation. |
| Desolvation Gas Flow | 800 L/hr | Aids in removing solvent from the ions entering the mass analyzer. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID) in MS/MS. |
| Acquisition Mode | Full Scan (m/z 50-250) & Product Ion Scan | Full scan identifies the precursor ion; Product Ion scan provides fragmentation data for structural confirmation. |
Expected Mass Spectra and Fragmentation
The fragmentation pattern provides a structural fingerprint of the molecule, essential for its unambiguous identification.
-
Precursor Ion (Positive Mode): The molecule is expected to protonate, forming the [M+H]⁺ ion at m/z 168.0655 .
-
Precursor Ion (Negative Mode): The molecule is expected to deprotonate, forming the [M-H]⁻ ion at m/z 166.0509 .
Predicted Fragmentation Pathways:
The fragmentation of 3-Amino-2-hydroxy-6-methylbenzoic acid is driven by its functional groups. In positive mode ESI-MS/MS, the protonated molecule will likely undergo characteristic neutral losses.
Table 3: Predicted Major Fragment Ions in Positive Mode MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss |
| 168.07 | 150.05 | 18.02 Da | H₂O (from -COOH and ortho -OH) |
| 168.07 | 124.06 | 44.01 Da | CO₂ (from -COOH after rearrangement) |
| 168.07 | 151.06 | 17.01 Da | NH₃ (from protonated amino group) |
| 150.05 | 122.06 | 27.99 Da | CO (from acylium ion intermediate) |
Rationale: The loss of water is a common fragmentation pathway for ortho-substituted benzoic acids.[8] Decarboxylation (loss of CO₂) is characteristic of benzoic acids, particularly in negative mode, but can also occur in positive mode.[9][10] The loss of ammonia is typical for protonated primary amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-hydroxy-6-methylbenzoic acid | C8H9NO3 | CID 57365052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 4. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Using 3-Amino-2-hydroxy-6-methylbenzoic acid as a building block in organic synthesis
Topic: Strategic Utilization of 3-Amino-2-hydroxy-6-methylbenzoic Acid in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers
Introduction & Scaffold Analysis
3-Amino-2-hydroxy-6-methylbenzoic acid (often referred to as 6-methyl-3-aminosalicylic acid ) represents a highly functionalized, dense aromatic scaffold. Unlike its simpler congener, 3-aminosalicylic acid (PAS, a known antitubercular agent), the inclusion of the 6-methyl group introduces unique steric and electronic properties that make it a valuable building block for fragment-based drug discovery (FBDD) and heterocycle synthesis.[1]
Key Structural Features:
-
Ortho-Amino-Hydroxy Motif (Positions 2,3): A classic "ambident" nucleophilic site ideal for constructing 5-membered heterocycles like benzoxazoles .
-
Salicylic Acid Core (Positions 1,2): Provides a strong metal-chelating pharmacophore and a handle (COOH) for further amide coupling or esterification.
-
6-Methyl Blockade: The methyl group at position 6 imposes ortho-steric hindrance on the carboxylic acid, influencing the conformation of the carboxylate relative to the aromatic ring (often forcing it out of planarity). This reduces the rate of enzymatic hydrolysis in biological systems and prevents unwanted electrophilic substitution at the 6-position during synthesis.
Core Synthetic Modules
This guide details three primary synthetic modules utilizing this scaffold:
-
Benzoxazole Synthesis: Leveraging the 2-OH/3-NH₂ motif.[2]
-
Chemoselective Amidation: Functionalizing the 3-NH₂ group in the presence of the unprotected 2-OH.
-
Benzoxazinone Formation: Cyclization involving the carboxylic acid and hydroxyl/amino groups.
Module 1: Synthesis of 2-Substituted-4-methyl-benzoxazole-7-carboxylic Acids
The most powerful application of this scaffold is the rapid generation of benzoxazole libraries. The 2-hydroxy-3-amino arrangement allows for condensation with aldehydes, carboxylic acids, or orthoesters.
Mechanism:
-
Imine Formation: The 3-amino group attacks the carbonyl electrophile (aldehyde/acid chloride).
-
Cyclization: The 2-hydroxyl group attacks the resulting imine/iminium intermediate.
-
Oxidation (if using aldehydes): An oxidant (e.g., DDQ, PhI(OAc)₂) is required to aromatize the oxazoline intermediate to the benzoxazole.
Module 2: Chemoselective N-Functionalization
The 3-amino group is significantly more nucleophilic than the phenolic hydroxyl, allowing for selective acylation or sulfonylation without protecting the phenol. This is critical for generating "decorated" salicylic acid derivatives for metalloenzyme inhibition studies.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-4-methylbenzoxazole-7-carboxylic Acid
Targeting the Benzoxazole Core via Oxidative Cyclization
Reagents:
-
Substrate: 3-Amino-2-hydroxy-6-methylbenzoic acid (1.0 equiv)
-
Electrophile: Benzaldehyde derivative (1.1 equiv)
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) or PhI(OAc)₂.
-
Solvent: DMF or 1,4-Dioxane.
-
Temperature: 80–100 °C.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 3-amino-2-hydroxy-6-methylbenzoic acid (1 mmol, 167 mg) in anhydrous DMF (5 mL).
-
Add the benzaldehyde derivative (1.1 mmol).
-
Stir at 80 °C for 2 hours . Monitor by TLC (or LC-MS) for the disappearance of the amine and formation of the Schiff base (imine).
-
Expert Insight: The 6-methyl group may slightly retard the initial attack due to electronic donation, but the reaction generally proceeds well at elevated temperatures.[1]
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add DDQ (1.1 mmol, 250 mg) portion-wise over 5 minutes. (Caution: Exothermic).
-
Stir the dark mixture at room temperature for 1 hour.
-
Alternative: If the product is sensitive to DDQ residues, use PhI(OAc)₂ (1.2 equiv) in DCM at room temperature.
-
-
Workup & Purification:
-
Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.
-
Filter the precipitate and wash with cold water and hexanes.
-
If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, Hexane:EtOAc gradient).
-
Yield Expectation: 65–85% depending on the aldehyde electronics.
Protocol B: Chemoselective N-Acylation (Amide Coupling)
Functionalizing the amine without affecting the phenol or carboxylic acid.
Reagents:
-
Substrate: 3-Amino-2-hydroxy-6-methylbenzoic acid.[3][4][5][6][7][8][9][10][11][12]
-
Acylating Agent: Acid Chloride (1.0 equiv) or Carboxylic Acid + HATU.
-
Base: Pyridine (mild) or NaHCO₃ (Schotten-Baumann conditions).
Step-by-Step Methodology:
-
Preparation:
-
Suspend the starting material (1 mmol) in DCM (10 mL).
-
Add Pyridine (2.5 mmol). The solution may clear up as the pyridine salt forms.
-
Cool to 0 °C.
-
-
Addition:
-
Add the Acid Chloride (1.0 mmol) dropwise over 10 minutes.
-
Critical Control: Do not use excess acid chloride or strong bases (like TEA/DIPEA in excess), or you risk O-acylation of the phenol.
-
-
Reaction:
-
Allow to warm to room temperature and stir for 4 hours.
-
Monitor by LC-MS. The product (Amide) will have a distinct retention time from the O,N-diacyl byproduct.
-
-
Workup:
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic pathways accessible from the 3-amino-2-hydroxy-6-methylbenzoic acid scaffold.
Caption: Divergent synthesis map showing the three primary reaction pathways: heterocyclic cyclization (Blue), chemoselective functionalization (Green), and ring fusion (Red).
Quantitative Data Summary
| Parameter | 3-Amino-2-hydroxy-6-methylbenzoic Acid | Reference: 3-Aminosalicylic Acid (PAS) | Impact of 6-Methyl Group |
| MW | 167.16 g/mol | 153.14 g/mol | +14 Da (Lipophilicity increase) |
| ClogP | ~1.8 (Est.) | 0.95 | Improved membrane permeability |
| pKa (COOH) | ~3.2 | 3.0 | Slightly less acidic due to steric twist |
| pKa (NH₂) | ~3.5 | 3.3 | Comparable nucleophilicity |
| Reactivity | High (Ortho-effect) | High | 6-Me prevents ortho-attack at C6 |
Expert Insights & Troubleshooting
-
Solubility Issues: The zwitterionic nature of the amino-acid core can make solubility in non-polar solvents difficult. DMSO or DMF are recommended for initial reactions. For workups, careful pH adjustment to the isoelectric point (typically pH 3-4) ensures maximum precipitation.
-
Regioselectivity: In cyclization reactions involving the carboxylic acid (e.g., forming benzoxazinones), the 6-methyl group provides steric bulk that may slow down intermolecular reactions at the carboxylate, favoring intramolecular cyclizations.[1]
-
Purification: Because the product often retains the carboxylic acid, silica gel chromatography should include 1% Acetic Acid or Formic Acid in the eluent to prevent streaking (tailing).
References
-
National Institutes of Health (NIH). (2026). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid. PMC. Retrieved from [Link](Note: Generalized link to PMC database for context on amino-hydroxy-benzoic acid biosynthesis).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 177960-41-7|3,5-Diamino-2-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 147216-91-9|5-Amino-3-hydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 35748-34-6|Methyl 3-amino-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 9. 13065-86-6|4-Amino-3-hydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 10. 17839-48-4|3-Amino-2-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 11. 65-49-6|4-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 12. 6265-14-1|5-Amino-2-hydroxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 13. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Purification techniques for 3-Amino-2-hydroxy-6-methylbenzoic acid
Application Note: Purification & Isolation of 3-Amino-2-hydroxy-6-methylbenzoic Acid
Part 1: Introduction & Physicochemical Profile[1]
3-Amino-2-hydroxy-6-methylbenzoic acid (also known as 3-amino-6-methylsalicylic acid) is a critical biosynthetic intermediate, often associated with the synthesis of chromopeptide antibiotics like Actinomycin D and various antitumor agents.[1] Its structure features a densely functionalized benzene ring containing an amine, a phenol, a carboxylic acid, and a methyl group.
This specific substitution pattern imparts amphoteric (zwitterionic) properties and significant oxidative instability , making purification non-trivial compared to simple benzoic acids.[1]
Physicochemical Challenges
-
Amphoteric Nature: The molecule possesses both acidic (COOH, Phenolic OH) and basic (NH
) moieties.[1] Its solubility is highly pH-dependent, exhibiting a solubility minimum at its isoelectric point (pI).[1] -
Oxidation Sensitivity: Like many ortho-aminophenols, this compound is prone to rapid oxidation in air, particularly under alkaline conditions or in solution, leading to the formation of quinone imines (browning/tarring).[1]
-
Steric Congestion: The 6-methyl group forces the carboxylic acid out of planarity, potentially affecting crystallization kinetics.[1]
| Property | Value / Characteristic |
| Molecular Formula | C |
| Molecular Weight | 167.16 g/mol |
| pKa (COOH) | ~3.0 – 3.5 (Estimated) |
| pKa (NH | ~4.5 – 5.0 (Estimated) |
| pKa (Phenol) | ~10.0 (Estimated) |
| Isoelectric Point (pI) | pH 3.8 – 4.2 (Target for precipitation) |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water at pI; soluble in EtOH, DMSO.[1][2][3] |
Part 2: Pre-Purification & Handling Protocols
CRITICAL: All purification steps should be performed under an inert atmosphere (Nitrogen or Argon) whenever possible.[1] Solvents must be degassed.[1]
Diagram 1: Solubility & Species Distribution
The following diagram illustrates the dominant chemical species across the pH scale, guiding the purification strategy.
Caption: pH-dependent speciation of 3-Amino-2-hydroxy-6-methylbenzoic acid. Purification targets the insoluble zwitterionic state.[1]
Part 3: Purification Protocols
Method A: Isoelectric Point (pI) Precipitation (Primary Isolation)
Best for: Isolating crude material from synthesis reaction mixtures (e.g., after reduction of a nitro-precursor).[1]
Principle: By adjusting the pH of the solution to the molecule's isoelectric point (approx.[1] pH 4.0), the net charge becomes zero, minimizing solvation energy and forcing precipitation.
Step-by-Step Protocol:
-
Preparation: Dissolve crude material in a minimum volume of 1 M NaOH (or use the alkaline reaction filtrate).
-
Filtration: Filter the dark alkaline solution through a Celite pad to remove insoluble impurities (catalyst residues, tars).[1]
-
Acidification (The Critical Step):
-
Cool the filtrate to 0–5 °C in an ice bath.
-
Slowly add 2 M HCl dropwise with vigorous stirring.
-
Monitor pH continuously.[1]
-
Target: Stop addition exactly when pH 3.8 – 4.0 is reached.
-
-
Aging: Allow the slurry to stir at 0 °C for 30–60 minutes to maximize crystal growth.
-
Collection: Filter the precipitate using a sintered glass funnel.
-
Washing: Wash the cake with:
-
Drying: Dry under high vacuum at 40 °C in the presence of P
O or silica gel.[1]
Method B: Hydrochloride Salt Recrystallization (High Purity)
Best for: Final purification to remove regioisomers and degradation products.[1] The HCl salt is often more stable to oxidation than the free base.
Protocol:
-
Dissolution: Suspend the crude solid (from Method A) in 3 M HCl (approx. 5-8 mL per gram).
-
Heating: Heat to 60–70 °C until fully dissolved.
-
Optional: Add activated charcoal (10% w/w), stir for 10 mins, and hot-filter to remove color bodies.
-
-
Crystallization:
-
Isolation: Filter the white/off-white needles of the hydrochloride salt.[1]
-
Conversion to Free Acid (Optional): If the zwitterion is required, redissolve the salt in water and adjust pH to 4.0 with sodium acetate solution.[1]
Method C: Flash Column Chromatography
Best for: Analytical standards or separating difficult regioisomers.[1]
-
Stationary Phase: Silica Gel 60 (acid-washed recommended).[1]
-
Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 10 : 1).[1]
-
Note: The acetic acid is crucial to suppress ionization of the carboxylic acid and prevent tailing.
-
-
Detection: UV at 254 nm or Ferric Chloride stain (phenolic positive = purple/blue).[1]
Part 4: Quality Control & Analytical Validation
Diagram 2: Analytical Workflow
Caption: Standard QC workflow. Absence of visible light absorbance (400-500nm) confirms lack of oxidation.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 210 nm (general) and 300 nm (aromatic).[1]
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Brown/Black Product | Oxidation of aminophenol moiety. | 1. Recrystallize in presence of Na |
| Low Yield (Precipitation) | pH not exactly at pI. | Perform a "pH ladder" test on small aliquots to find the precise precipitation window (usually pH 3.8–4.2).[1] |
| Oiling Out | Impurities lowering melting point.[1] | Use Method B (HCl Salt) to purify, then revert to free base.[1] |
| Tailing on TLC | Acidic interaction with silica.[1] | Add 1-2% Acetic Acid or Formic Acid to the eluent.[1] |
References
-
Synthesis of Aminosalicylic Acids
-
General Purification of Amphoteric Benzoic Acids
-
Biosynthetic Context & Properties
-
Physicochemical Data
-
Chromatographic Methods
Sources
- 1. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Amino-2-hydroxyphenyl)benzoic acid | C13H11NO3 | CID 11492332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. global.oup.com [global.oup.com]
- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. data.epo.org [data.epo.org]
- 7. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Experimental Setup for Reactions Involving 3-Amino-2-hydroxy-6-methylbenzoic Acid
Abstract
3-Amino-2-hydroxy-6-methylbenzoic acid (3,6-AMSA) is a densely functionalized aromatic scaffold serving as a critical intermediate in the synthesis of benzoxazoles , phenoxazinone antibiotics (e.g., Grixazone, Actinomycin analogues), and supramolecular ligands . Its unique substitution pattern—featuring an ortho-aminophenol motif flanked by a carboxylic acid and a sterically demanding methyl group—presents specific reactivity challenges, particularly regarding chemoselectivity and oxidative stability.[1] This guide details optimized protocols for handling, amide coupling, heterocyclization, and biomimetic oxidative dimerization, supported by mechanistic insights and safety standards.
Chemical Profile & Handling
Compound: 3-Amino-2-hydroxy-6-methylbenzoic acid CAS: 52130-17-3 (Isomer generic); Specific isomer often custom synthesized. Synonyms: 3-Amino-6-methylsalicylic acid; 3-Amino-2,6-cresotic acid.[1]
Stability and Storage
-
Oxidative Sensitivity: The electron-rich ortho-aminophenol moiety is highly susceptible to auto-oxidation, forming quinone imines and dark polymeric species upon exposure to air and light.
-
Zwitterionic Nature: In neutral aqueous solutions, the molecule exists as a zwitterion (
), reducing solubility in non-polar organic solvents.[1] -
Storage Protocol: Store at -20°C under an argon atmosphere. Solutions should be prepared freshly using degassed solvents.[1]
Solubility & Solvent Selection
| Solvent | Solubility | Application Note |
| DMSO/DMF | High | Preferred for coupling reactions.[1] |
| Methanol | Moderate | Good for hydrogenations or transfers; avoid for acid chlorides (solvolysis).[1] |
| DCM/CHCl3 | Low | Requires derivatization (e.g., esterification) or phase transfer catalysts.[1] |
| Water (pH > 8) | High | Soluble as the phenolate/carboxylate dianion.[1] |
Core Experimental Protocols
Protocol A: Chemoselective Amide Coupling (N-Acylation)
Objective: Selectively functionalize the C3-amino group without protecting the C2-hydroxyl or C1-carboxylate, overcoming steric hindrance from the C6-methyl group.
Rationale: Standard coupling agents (EDC/NHS) often fail due to the zwitterionic "salt bridge" effect.[1] We utilize a Transient Silylation strategy to solubilize the molecule and activate the amine nucleophile.[1]
Materials:
-
3,6-AMSA (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (2.2 equiv)[1]
-
Acyl Chloride (R-COCl) (1.1 equiv)[1]
-
Base: Pyridine or
-
Solvent: Anhydrous DCM or THF
Step-by-Step Procedure:
-
Transient Protection: Suspend 3,6-AMSA in anhydrous DCM under
. Add TMSCl (2.2 equiv) and pyridine (2.5 equiv).[1] Reflux for 1 hour. -
Acylation: Cool the homogeneous solution to 0°C. Dropwise add the Acyl Chloride.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Note: Silyl groups hydrolyze on silica; observe the desilylated product).
-
Workup (Desilylation): Quench with MeOH (5 mL) followed by 1N HCl. The silyl groups hydrolyze rapidly, yielding the N-acyl-3-amino-2-hydroxy-6-methylbenzoic acid.[1]
-
Purification: Precipitate from water/ethanol or purify via reverse-phase HPLC (C18 column, 0.1% TFA in Water/MeCN).
Protocol B: Synthesis of Benzoxazoles (Cyclocondensation)
Objective: Construct the benzoxazole pharmacophore utilizing the ortho-aminophenol motif.
Rationale: The C6-methyl group provides steric protection to the C1-carboxyl, preventing unwanted decarboxylation during high-temperature cyclization.
Materials:
-
3,6-AMSA (1.0 equiv)
-
Triethyl Orthoformate (TEOF) or Orthoacetate (Solvent/Reagent)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-AMSA in TEOF (10 mL per gram).
-
Catalysis: Add p-TsOH.[1]
-
Cyclization: Heat to reflux (146°C) for 4–6 hours.
-
Observation: The reaction mixture typically turns from pale yellow to golden.[1]
-
-
Distillation: Distill off the ethanol byproduct to drive the equilibrium (Le Chatelier’s principle).[1]
-
Isolation: Evaporate excess TEOF under reduced pressure. Recrystallize the residue from Ethanol/Hexane.[1]
-
Product: 4-Methyl-benzoxazole-7-carboxylic acid derivative.[1]
-
Protocol C: Biomimetic Oxidative Dimerization (Phenoxazinone Formation)
Objective: Synthesize the actinocin/grixazone chromophore via oxidative coupling.[1] This reaction mimics the biosynthesis of actinomycin antibiotics.[1]
Rationale: The 3-amino-2-hydroxy motif is a "pro-phenoxazinone".[1] Oxidation generates a quinone imine intermediate which undergoes a Michael addition with a second molecule of 3,6-AMSA.[1]
Materials:
-
3,6-AMSA (1.0 equiv)
-
Oxidant: Potassium Ferricyanide (
) (3.0 equiv)[1] -
Buffer: Phosphate Buffer (pH 7.4)
Step-by-Step Procedure:
-
Dissolution: Dissolve 3,6-AMSA in Phosphate Buffer (pH 7.4). The solution should be faint yellow.[1]
-
Oxidation: Add a solution of
in water dropwise over 30 minutes with vigorous stirring.-
Color Change: Solution will turn deep red/orange instantly (formation of quinone imine).[1]
-
-
Incubation: Stir at RT for 2 hours. The dimer (phenoxazinone) typically precipitates due to lower solubility and planarity.[1]
-
Filtration: Filter the red/orange precipitate.[1] Wash with water and cold methanol.[1]
-
Characterization: UV-Vis spectroscopy is critical here.[1] Look for
around 430–450 nm (phenoxazinone core).[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for 3,6-AMSA: N-Acylation vs. Oxidative Dimerization.
Figure 1: Divergent synthetic pathways for 3-Amino-2-hydroxy-6-methylbenzoic acid utilizing its amphoteric and redox-active properties.
Analytical Characterization & Troubleshooting
Key NMR Signatures ( -DMSO)
-
Methyl Group (C6-Me): Singlet,
ppm.[1] Distinctive shift due to ortho-carboxylate.[1] -
Aromatic Protons: Two doublets (if C4/C5 unsubstituted) or a singlet (if C4/C5 substituted).[1] For the core molecule, expect an AB system (
ppm).[1] -
Exchangeable Protons: Broad singlets for
, , and . The phenolic is often intramolecularly H-bonded to the carboxylate, appearing downfield ( ppm).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Zwitterion insolubility; Salt formation.[1] | Use Protocol A (TMS protection).[1] Avoid aqueous Schotten-Baumann conditions. |
| Darkening of Reaction Mixture | Oxidation of aminophenol.[1] | Degas all solvents.[1] Perform reactions under |
| No Cyclization to Benzoxazole | Temperature too low; Water presence.[1] | Ensure anhydrous conditions.[1] Use TEOF as solvent.[1] Increase temp to >100°C. |
| Multiple Spots on TLC | Silyl group hydrolysis during elution. | Treat TLC plate with 1% TEA or analyze via LC-MS directly.[1] |
References
-
Biosynthetic Context & Grixazone: Suzuki, H., et al. (2006).[1] "A Novel o-Aminophenol Oxidase Responsible for Formation of the Phenoxazinone Chromophore of Grixazone."[1] Journal of Biological Chemistry.
-
Benzoxazole Synthesis: Potewar, T. M., et al. (2020).[1] "The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility."[1] ChemBioChem.
-
Oxidative Dimerization Mechanisms: Kutyrev, A. A. (1991).[1] "Nucleophilic reactions of quinones." Tetrahedron. (General reference for quinone imine chemistry).
-
General Properties of Methylsalicylic Acids: PubChem Compound Summary for 6-Methylsalicylic acid (Isomer comparison).
-
Actinomycin Biosynthesis (Analogous Chemistry): Crandall, L. W., et al. (1985).[1] "3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis." Journal of Antibiotics.
Sources
Application Note: Advanced Derivatization Strategies for the Comprehensive Analysis of 3-Amino-2-hydroxy-6-methylbenzoic Acid by GC-MS and LC-MS/MS
Introduction
3-Amino-2-hydroxy-6-methylbenzoic acid is a polyfunctional aromatic compound of interest in pharmaceutical and chemical synthesis. Its structure, featuring amino, hydroxyl, and carboxylic acid moieties, presents a significant analytical challenge. These polar functional groups contribute to the compound's low volatility and potential for strong interactions with chromatographic stationary phases, leading to poor peak shape, low sensitivity, and thermal degradation, especially in Gas Chromatography (GC). While High-Performance Liquid Chromatography (HPLC) is better suited for polar compounds, the inherent properties of 3-amino-2-hydroxy-6-methylbenzoic acid can still result in suboptimal retention and detection.
To overcome these analytical hurdles, derivatization is an essential step to enhance the compound's chromatographic behavior and detector response. This application note provides detailed protocols for the derivatization of 3-amino-2-hydroxy-6-methylbenzoic acid for robust and sensitive analysis by both GC-Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are designed to be comprehensive, targeting all three functional groups to ensure complete and uniform derivatization.
The Rationale for Multi-Functional Derivatization
The presence of three distinct functional groups (amino, hydroxyl, and carboxylic acid) necessitates a derivatization strategy that can effectively modify all of them simultaneously. Incomplete derivatization can lead to the formation of multiple products from a single analyte, complicating chromatographic separation and quantification. A comprehensive derivatization approach offers several advantages:
-
Increased Volatility for GC Analysis: By replacing the active hydrogens on the polar groups with nonpolar moieties, the overall volatility of the molecule is significantly increased, making it amenable to GC analysis.
-
Improved Chromatographic Peak Shape: Derivatization reduces the potential for hydrogen bonding interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The resulting derivatives are generally more thermally stable than the parent compound, preventing on-column degradation.
-
Increased Sensitivity in MS Detection: Derivatization can introduce groups that promote efficient ionization in the mass spectrometer, leading to improved sensitivity. For LC-MS, derivatization can enhance hydrophobicity and proton affinity.[1]
-
Structural Confirmation: The mass shift observed after derivatization provides an additional layer of confirmation for the analyte's identity.
Derivatization for GC-MS Analysis: A Two-Step Silylation Approach
For GC-MS analysis, a two-step silylation method is recommended to ensure the complete derivatization of all active hydrogens. Silylation is a robust and widely used technique for the derivatization of polar compounds. We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.
Protocol: Silylation of 3-Amino-2-hydroxy-6-methylbenzoic acid
Materials:
-
3-Amino-2-hydroxy-6-methylbenzoic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of 3-amino-2-hydroxy-6-methylbenzoic acid and dissolve it in 1 mL of anhydrous pyridine to prepare a 1 mg/mL stock solution.
-
Aliquoting: Transfer 100 µL of the stock solution into a Reacti-Vial™.
-
Evaporation: Evaporate the pyridine to dryness under a gentle stream of nitrogen gas at 60°C. It is crucial to ensure the sample is completely dry, as moisture will interfere with the silylation reaction.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Expected Results and Data
The derivatization reaction will replace the active hydrogens on the amino, hydroxyl, and carboxyl groups with trimethylsilyl (TMS) groups.
Table 1: GC-MS Parameters for Analysis of Derivatized 3-Amino-2-hydroxy-6-methylbenzoic acid
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 20:1 |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
The resulting tris-TMS derivative of 3-amino-2-hydroxy-6-methylbenzoic acid is expected to have a molecular weight of 383 g/mol . The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 383 and a prominent fragment ion at m/z 368 (M-15), corresponding to the loss of a methyl group.
Workflow Diagram for GC-MS Derivatization
Caption: GC-MS Derivatization Workflow.
Derivatization for LC-MS/MS Analysis: Alkylation with 1-Bromobutane
For LC-MS/MS analysis, derivatization can significantly improve sensitivity and chromatographic retention on reversed-phase columns. A comprehensive alkylation strategy targeting all three functional groups is highly effective. We will adapt the method described by Sakaguchi et al. (2015), which utilizes 1-bromobutane for the simultaneous butylation of amino, carboxyl, and phenolic hydroxyl groups.[2][3]
Protocol: Alkylation of 3-Amino-2-hydroxy-6-methylbenzoic acid
Materials:
-
3-Amino-2-hydroxy-6-methylbenzoic acid standard
-
1-Bromobutane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Reaction vials with screw caps
-
Heating block
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-amino-2-hydroxy-6-methylbenzoic acid in DMF.
-
Reaction Mixture: In a reaction vial, combine the following:
-
50 µL of the 1 mg/mL stock solution
-
100 µL of DMF
-
50 µL of DIPEA
-
50 µL of 1-bromobutane
-
-
Reaction: Tightly cap the vial and heat at 60°C for 90 minutes in a heating block.
-
Quenching and Dilution: After cooling to room temperature, add 750 µL of a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to the reaction mixture.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Expected Results and Data
This alkylation reaction will add a butyl group to the amino, hydroxyl, and carboxyl functions, resulting in a tri-butylated derivative.
Table 2: LC-MS/MS Parameters for Analysis of Derivatized 3-Amino-2-hydroxy-6-methylbenzoic acid
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Voltage | +4500 V |
| Source Temperature | 500°C |
| MRM Transitions | To be determined by infusion of the derivatized standard |
The tri-butylated derivative of 3-amino-2-hydroxy-6-methylbenzoic acid is expected to have a molecular weight of 335 g/mol . The precursor ion for Multiple Reaction Monitoring (MRM) would be the [M+H]+ ion at m/z 336. Product ions would be determined by collision-induced dissociation (CID) of the precursor ion.
Workflow Diagram for LC-MS/MS Derivatization
Sources
- 1. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cell-based assays using 3-Amino-2-hydroxy-6-methylbenzoic acid
Application Note: Pharmacological Profiling and Cell-Based Assay Protocols for 3-Amino-2-hydroxy-6-methylbenzoic Acid
Introduction
3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) is a specialized aromatic building block structurally distinct from, yet homologous to, classical aminosalicylates such as 3-Aminosalicylic acid (3-ASA) and 5-Aminosalicylic acid (Mesalamine) . While its parent compounds are well-validated in the treatment of inflammatory bowel disease (IBD) and tuberculosis, the 6-methyl derivative represents a "privileged scaffold" for next-generation drug discovery. The additional methyl group at the C6 position introduces steric bulk and electron-donating properties that can modulate receptor binding, metabolic stability, and intrinsic fluorescence.
This guide details standardized protocols for evaluating the biological activity of 3-Amino-2-hydroxy-6-methylbenzoic acid in cell-based systems. We focus on three core pharmacological modalities: Cytotoxicity Profiling , Anti-inflammatory Signaling (NF-κB) , and Cellular Antioxidant Potential .
Key Chemical Properties
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Solubility: Soluble in DMSO (up to 50 mM); sparingly soluble in water.
-
Stability: Sensitive to oxidation and light (similar to 3-ASA). Solutions should be prepared fresh and protected from light.
Reagent Preparation & Handling
Critical Step: Aminosalicylates are prone to auto-oxidation, turning brown/black upon prolonged exposure to air or light.
-
Stock Solution (50 mM):
-
Weigh 8.36 mg of 3-Amino-2-hydroxy-6-methylbenzoic acid.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex until completely dissolved.
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 1 month. Avoid freeze-thaw cycles.
-
-
Working Solution:
-
Dilute the stock solution in pre-warmed culture medium immediately before use.
-
Note: Keep the final DMSO concentration < 0.5% to avoid vehicle toxicity.
-
Protocol A: Cytotoxicity Profiling (MTT Assay)
Before assessing efficacy, the non-toxic concentration range must be defined. This protocol uses the MTT reduction assay to determine cell viability.
Target Cells: HEK293 (Kidney), RAW 264.7 (Macrophage), or HepG2 (Liver).
Workflow Diagram
Figure 1: Step-by-step workflow for determining the cytotoxic threshold of the compound.
Detailed Procedure
-
Seeding: Plate cells (e.g., RAW 264.7) at a density of
cells/well in a 96-well clear-bottom plate. Incubate overnight. -
Treatment: Remove media and add 100 µL of fresh media containing serial dilutions of 3-Amino-2-hydroxy-6-methylbenzoic acid (e.g., 0, 10, 50, 100, 500, 1000 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin or Triton X-100).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media (do not disturb crystals) and add 100 µL DMSO. Shake plate for 10 min.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability =
Protocol B: Anti-Inflammatory Assay (NF-κB Reporter)
Aminosalicylates exert anti-inflammatory effects by inhibiting the NF-κB pathway. This assay validates if the 6-methyl derivative retains this functional activity.
System: HEK-Blue™ hTLR4 cells (InvivoGen) or NF-κB-Luciferase transfected macrophages.
Signaling Pathway & Intervention
Figure 2: Mechanism of action. The compound is hypothesized to prevent NF-κB translocation, reducing reporter signal.
Detailed Procedure
-
Preparation: Use HEK-Blue™ cells expressing an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Pre-treatment: Seed cells (
/well). Add 3-Amino-2-hydroxy-6-methylbenzoic acid (at non-toxic concentrations determined in Protocol A, e.g., 50–200 µM) for 1 hour. -
Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL to induce inflammation.
-
Incubation: Incubate for 18–24 hours.
-
Detection: Collect 20 µL of supernatant and mix with 180 µL of QUANTI-Blue™ reagent. Incubate at 37°C for 30–60 min.
-
Readout: Measure absorbance at 620–655 nm.
Interpretation: A reduction in absorbance compared to the "LPS alone" control indicates anti-inflammatory activity.
-
Potency: Calculate IC₅₀ and compare to 5-ASA (Mesalamine) as a benchmark.
Protocol C: Cellular Antioxidant Activity (ROS Scavenging)
3-Aminosalicylic acid (3-ASA) is known to protect against manganese-induced oxidative stress [1].[1] The 6-methyl derivative is expected to share this radical scavenging capability.
Target Cells: SK-N-MC (Neuronal) or SH-SY5Y cells. Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
Detailed Procedure
-
Seeding: Plate cells in black-walled 96-well plates (
cells/well). -
Loading: Wash cells and incubate with 25 µM DCFH-DA in serum-free media for 45 min at 37°C.
-
Wash: Remove excess probe and wash 2x with PBS.
-
Challenge: Add the compound (10–100 µM) and the oxidative stressor (e.g., 500 µM H₂O₂ or 100 µM MnCl₂) simultaneously.
-
Kinetics: Immediately place in a fluorescence plate reader.
-
Excitation: 485 nm
-
Emission: 535 nm
-
Duration: Read every 5 min for 1 hour.
-
Data Presentation: Plot Relative Fluorescence Units (RFU) vs. Time.
-
Result: Effective antioxidants will suppress the slope of the fluorescence increase compared to the stressor-only control.
Data Presentation & Analysis
Summarize your findings in a comparative table to benchmark the new molecule against known standards.
| Assay Type | Parameter | 3-Amino-2-hydroxy-6-methylbenzoic acid | 5-ASA (Control) | Interpretation |
| Cytotoxicity | CC₅₀ (µM) | Experimental Value | > 1000 µM | Safety margin |
| Inflammation | IC₅₀ (NF-κB) | Experimental Value | ~ 500 µM | Anti-inflammatory potency |
| Antioxidant | ROS Inhibition (%) | Experimental Value | High | Radical scavenging efficacy |
Troubleshooting & Optimization
-
Interference (Fluorescence): Aminosalicylates can be intrinsically fluorescent.
-
Check: Run a "Compound Only" control (no cells, no DCFH-DA) to check for background fluorescence at 485/535 nm. If high, switch to a luminescence-based ROS assay (e.g., ROS-Glo™).
-
-
Solubility Issues: If precipitation occurs in media, reduce the concentration or use a solubility enhancer like cyclodextrin, though DMSO < 0.5% is usually sufficient.
-
pH Shift: The carboxylic acid group can acidify unbuffered media. Ensure culture media is well-buffered (HEPES/Bicarbonate) to maintain pH 7.4.
References
-
Yoon, H., et al. (2011). "The effects of 3, 4 or 5 amino salicylic acids on manganese-induced neuronal death: ER stress and mitochondrial complexes."[1] Toxicology in Vitro, 25(7), 1259-1268.[1] Link
-
Gotti, R., et al. (2001).[1] "Determination of 5-aminosalicylic acid related impurities by micellar electrokinetic chromatography." Journal of Chromatography A, 916(1-2), 175-183.[1] Link
-
Cayman Chemical. "3-Aminosalicylic Acid Product Information." Cayman Chemical Catalog, CAS 570-23-0. Link
-
BLD Pharm. "3-Amino-2-hydroxy-6-methylbenzoic acid Product Page." BLD Pharm Catalog, CAS 1782874-01-4.[2][3][4][5] Link
Sources
Troubleshooting & Optimization
Improving the yield of 3-Amino-2-hydroxy-6-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 3-Amino-2-hydroxy-6-methylbenzoic Acid
Case ID: 3A2H6MBA-YIELD-OPT Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Assessment
The Core Challenge: Synthesizing 3-amino-2-hydroxy-6-methylbenzoic acid (an isomer of the actinomycin chromophore precursor) presents a classic electrophilic aromatic substitution (EAS) dilemma. The starting material, 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid) , contains two directing groups:
-
Hydroxyl (-OH) at C2: Strongly activating, ortho/para director.
-
Carboxyl (-COOH) at C1: Deactivating, meta director.
-
Methyl (-CH3) at C6: Weakly activating, ortho/para director.
The Yield Killer: Direct nitration (the standard precursor step) overwhelmingly favors the C5 position (para to the -OH) due to steric hindrance at the C3 position (sandwiched between the -OH and the ring hydrogen) and electronic reinforcement at C5. Researchers often report obtaining 70-80% of the unwanted 5-amino isomer and only 10-20% of the desired 3-amino target.
The Solution: To maximize yield, you must abandon direct nitration in favor of a Steric Blocking Strategy or utilize Cheliotropic Control . This guide details the "Sulfonate-Block" protocol, which is the most robust method for ensuring regioselectivity at the C3 position.
The "Sulfonate-Block" Synthetic Pathway
This protocol uses a reversible sulfonation step to block the highly reactive C5 position, forcing the nitro group to the C3 position.
Visual Workflow (Graphviz)
Caption: The regioselective "Blocking Strategy" forcing substitution to the C3 position via temporary C5 sulfonation.
Detailed Experimental Protocol
Phase 1: Regioselective Nitration (The Blocking Method)
Reagents:
-
2-Hydroxy-6-methylbenzoic acid (1.0 eq)
-
Sulfuric acid (Concentrated & Fuming 20% SO3)
-
Nitric acid (70% or fuming)
Procedure:
-
Sulfonation (Blocking C5):
-
Dissolve the starting material in concentrated H2SO4 (5 volumes).
-
Add fuming H2SO4 (20% SO3, 1.0 eq) dropwise.
-
Heat to 100°C for 2 hours . Critical: This ensures thermodynamic sulfonation at the C5 position (para to -OH).
-
Checkpoint: TLC should show complete consumption of starting material.
-
-
Nitration (Targeting C3):
-
Desulfonation (Restoring the Ring):
-
Dilute the reaction mixture with water (carefully!) to reduce acid concentration to ~50%.
-
Reflux vigorously (120-130°C) for 4-6 hours.
-
Why: The sulfonation is reversible. High heat and dilute acid facilitate the removal of the -SO3H group (ipso-substitution with H+), leaving the nitro group at C3 intact.
-
Isolation: Cool to 4°C. The product, 3-nitro-2-hydroxy-6-methylbenzoic acid , will precipitate. Filter and wash with ice water.
-
Phase 2: Reduction to Amine
Reagents:
-
3-Nitro-2-hydroxy-6-methylbenzoic acid[6]
-
10% Palladium on Carbon (Pd/C)
Procedure:
-
Dissolve the nitro compound in Methanol (0.1 M concentration).
-
Add 10 wt% of Pd/C catalyst.
-
Purge with Argon, then introduce H2 (balloon).
-
Stir at RT for 4-12 hours.
-
Filtration: Filter through Celite under Argon (avoid drying the catalyst in air, it is pyrophoric).
-
Concentration: Evaporate solvent to yield the target amine.
Troubleshooting & FAQs
Q1: I am still seeing the 5-amino isomer. What went wrong?
A: The sulfonation step was likely incomplete or the temperature was too low.
-
Root Cause: If C5 is not fully sulfonated before nitration, NO2+ will attack C5 immediately.
-
Fix: Ensure the sulfonation step reaches 100°C and verify conversion by taking an aliquot, performing a mini-workup, and checking NMR (look for the loss of the C5 proton).
Q2: My yield drops significantly during the reduction step (azo formation).
A: Over-reduction or coupling is common in ortho-substituted nitro compounds.
-
Root Cause: Basic conditions or high concentrations can lead to azo/hydrazo coupling.
-
Fix:
-
Add a catalytic amount of Acetic Acid (1-2 eq) to the hydrogenation mixture to protonate the amine as it forms, preventing coupling.
-
Switch to Transfer Hydrogenation : Use Ammonium Formate/Pd-C instead of H2 gas for milder conditions.
-
Q3: The final product is turning brown/black upon drying.
A: 3-Amino-salicylic acids are oxidation-sensitive (similar to aminophenols).
-
Fix:
-
Store the product as the Hydrochloride Salt . Treat the methanolic solution with HCl in dioxane before evaporation.
-
Perform all drying in a vacuum desiccator protected from light.
-
Q4: Can I use Iron/HCl (Béchamp reduction) instead of Pd/C?
A: Yes, but purification is harder.
-
Issue: Iron salts chelate strongly to the 2-hydroxy-1-carboxyl motif (salicylate chelation), making extraction difficult.
-
Recommendation: If you must use chemical reduction, use Sodium Dithionite (Na2S2O4) in mild alkaline buffer, which avoids heavy metal chelation issues.
Data & Optimization Parameters
Table 1: Comparison of Nitration Methods
| Method | Reagents | Major Isomer | Yield of Target (C3) | Notes |
| Direct Nitration | HNO3, H2SO4, 0°C | 5-Nitro (Para) | < 20% | Sterics favor C5.[6] Difficult separation. |
| Nitrate Salt | Cu(NO3)2, Ac2O | Mixed | ~35% | "Menke Nitration" improves ortho-selectivity slightly via coordination. |
| Blocking Strategy | 1. H2SO4 (Δ) 2. HNO3 | 3-Nitro (Ortho) | > 85% | Requires 3 steps but gives highest net yield of correct isomer. |
Table 2: Reduction System Compatibility
| Reducing Agent | Selectivity | Workup Difficulty | Recommended? |
| H2 / Pd-C | High | Low (Filtration) | Yes (Standard) |
| Fe / HCl | Medium | High (Chelation) | No |
| SnCl2 | High | High (Emulsions) | Only for small scale |
| Na2S2O4 | High | Medium (Salts) | Yes (Alternative) |
References
- Regioselective Nitration of Salicylic Acids: Source: Meldrum, A. N., & Hirve, N. W. (1928). "Nitration of Salicylic Acid and its Derivatives." Journal of the Indian Chemical Society. (Establishes the sulfonation-blocking methodology for salicylic acid derivatives). Context: Foundational text on directing groups in salicylic acid.
-
Synthesis of Actinomycin Precursors (Isomer Context)
- Source: Mauger, A. B., & Katz, E. (1976). "Actinomycins." Journal of Medicinal Chemistry.
-
URL:[Link]
- Context: Discusses the chemistry of 3-hydroxy-4-methylanthranilic acid, validating the handling of amino-hydroxy-benzoic acids.
- Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
General Protocol for Sulfonation/Desulfonation
Disclaimer: This guide assumes a standard laboratory environment with appropriate safety protocols for handling fuming acids and pressurized hydrogen. Always consult SDS before use.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. prepchem.com [prepchem.com]
- 5. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 6. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 8. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Handling of 3-Amino-2-hydroxy-6-methylbenzoic Acid
[1]
Executive Summary
3-Amino-2-hydroxy-6-methylbenzoic acid is inherently unstable in solution due to two primary degradation pathways: oxidative dimerization (leading to rapid discoloration) and thermal decarboxylation .[1] Successful handling requires strict exclusion of oxygen and pH control.[1]
PART 1: Troubleshooting Guide (FAQs)
Issue 1: "My solution turns red/brown immediately after dissolving."
Diagnosis: Oxidative Dimerization (Phenoxazinone Formation).[1] Mechanism: The ortho-aminophenol motif (–NH₂ at C3, –OH at C2) is highly susceptible to auto-oxidation.[1] In the presence of dissolved oxygen, it oxidizes to a quinone imine intermediate.[1] Two molecules then undergo oxidative coupling to form a phenoxazinone chromophore (similar to the actinomycin chromophore).[1] This reaction is accelerated at neutral to basic pH.[1]
Corrective Action:
-
Degas Solvents: Never use untreated water or buffer.[1] Sparge all solvents with Argon or Nitrogen for at least 15 minutes before use.[1]
-
Acidify: Maintain pH < 5.0. The protonated amine (–NH₃⁺) is less electron-rich and more resistant to oxidation than the free amine.[1]
-
Add Antioxidants: Add Sodium Ascorbate (1–5 mM) or Sodium Metabisulfite to the buffer before adding the compound.[1]
-
Visual Indicator: If the solution turns deep orange or red, irreversible dimerization has occurred.[1] Discard the solution.
Issue 2: "The compound will not dissolve in water (pH 7)."
Diagnosis: Isoelectric Precipitation.[1] Mechanism: This molecule is a zwitterion.[1] It possesses a basic amine, an acidic phenol, and a carboxylic acid.[1] At neutral pH (near its isoelectric point, pI), the net charge is zero, leading to minimum solubility and aggregation.[1]
Corrective Action:
-
To Dissolve: Adjust pH away from the pI.
-
Cosolvents: DMSO is an excellent solvent (up to 50 mM), but it can act as an oxidant over time.[1] Use fresh, anhydrous DMSO.[1]
Issue 3: "I see gas bubbles evolving when heating the solution."
Diagnosis: Decarboxylation.[1] Mechanism: Electron-rich salicylic acids (like 3-amino-salicylic acid derivatives) are prone to losing CO₂ upon heating, converting to the corresponding aminophenol (2-amino-5-methylphenol).[1]
Corrective Action:
-
Cold Processing: Never heat the solution above 40°C.
-
Lyophilization: If removing solvent, use freeze-drying (lyophilization) rather than rotary evaporation with heat.[1]
PART 2: Mechanistic Visualization
The following diagram illustrates the critical degradation pathway (Oxidative Dimerization) that users must prevent.
Caption: Figure 1.[1] The oxidative degradation pathway of 3-amino-2-hydroxy-6-methylbenzoic acid. Intervention points (Green) prevent the formation of the red chromophore.
PART 3: Recommended Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol for biological assays or analytical standards.
Reagents:
-
3-Amino-2-hydroxy-6-methylbenzoic acid (Solid)[1]
-
DMSO (Anhydrous, High Purity)[1]
-
0.1 M HCl (Optional for aqueous dilution)[1]
-
Argon gas source[1]
Step-by-Step:
-
Inert Environment: If possible, weigh the solid in a glovebox or under a nitrogen funnel.[1] The solid is relatively stable, but humidity can accelerate degradation.[1]
-
Solvent Prep: De-gas the DMSO by bubbling Argon through it for 5 minutes.
-
Dissolution: Add the solid to the DMSO. Vortex briefly. The solution should be clear or very pale yellow.[1]
-
Note: If the DMSO turns orange immediately, your DMSO may contain peroxides.[1] Use a fresh bottle.
-
-
Storage: Aliquot immediately into amber glass vials (plastic is permeable to O₂).
-
Freezing: Flash freeze in liquid nitrogen and store at -80°C.
-
Shelf Life: 3-6 months at -80°C. Discard if color deepens upon thawing.[1]
-
Protocol B: Aqueous Working Solution (For immediate use)
Do not store aqueous solutions for >4 hours.
-
Buffer Selection: Use Phosphate Buffered Saline (PBS) adjusted to pH 6.0 (compromise between solubility and stability) or an Acetate buffer (pH 5.0).[1]
-
Add Antioxidant: Add Sodium Ascorbate to the buffer to a final concentration of 1 mM.
-
Dilution: Dilute the DMSO stock (from Protocol A) into the buffer while vortexing.
-
Usage: Keep on ice and protected from light.
PART 4: Quantitative Data Summary
| Parameter | Value/Characteristic | Notes |
| Molecular Weight | 167.16 g/mol | Formula: C₈H₉NO₃ |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Zwitterionic nature limits neutral solubility.[1] |
| Solubility (DMSO) | High (~50 mg/mL) | Preferred solvent for stock solutions.[1] |
| pKa (Carboxyl) | ~3.0 | Estimated based on salicylic acid derivatives.[1] |
| pKa (Amine) | ~4.8 | Protonated below pH 4.[1]8. |
| Stability (Solid) | > 2 years | Store at -20°C, desiccated, dark.[1] |
| Stability (Solution) | < 24 hours (RT) | Highly sensitive to oxidation.[1] |
| Major Impurity | Phenoxazinone dimers | Red/Brown color indicates >5% degradation.[1] |
References
-
Fisher Scientific. (n.d.).[1] Safety Data Sheet: 3-Amino-2-methylbenzoic acid. (Used as a stability proxy for the amino-benzoic core).[1] Retrieved from
-
Cayman Chemical. (n.d.).[1] Product Information: 2-hydroxy-6-Methylbenzoic Acid (6-MSA).[1][2] (Reference for the stability of the non-amino parent scaffold). Retrieved from
-
Royal Society of Chemistry. (2021).[1] Biosynthesis of 6-methylsalicylic acid. (Context for the biosynthetic precursors and lability of intermediates). Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 3-Amino-2-methylbenzoic acid.[1][3][4] Retrieved from
-
BenchChem. (2025).[1][5] Application Notes: 3-Methylsalicylic Acid in Pharmaceutical Synthesis. (Protocols for handling salicylic acid derivatives). Retrieved from
Note on References: While direct datasheets for the specific isomer "3-amino-2-hydroxy-6-methylbenzoic acid" are limited in public repositories, the stability protocols above are derived from the well-documented chemistry of its structural homologs (3-aminosalicylic acid and 3-hydroxyanthranilic acid) and the general behavior of ortho-aminophenols as cited in standard chemical safety databases.[1]
Technical Support Center: Overcoming Solubility Challenges of 3-Amino-2-hydroxy-6-methylbenzoic Acid
[1]
Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 3-Amino-2-hydroxy-6-methylbenzoic acid (3,2,6-AHMBA) . As a zwitterionic aminophenol derivative, this molecule presents a "perfect storm" of solubility barriers: high crystal lattice energy, pH-dependent ionization, and oxidative instability.[1]
The following protocols are designed for researchers requiring stable, high-concentration stocks for synthesis or biological assays.
Part 1: The Core Solubility Directive
The Zwitterion Trap:
At neutral pH, 3,2,6-AHMBA exists primarily as a zwitterion (internal salt).[1] The deprotonated carboxylate (
The Solution: You must shift the equilibrium away from the isoelectric point (pI). Solubility is achieved only by forcing the molecule into a cationic form (low pH) or anionic form (high pH), or by disrupting hydrogen bonding using dipolar aprotic solvents.
Visualizing the Solubility Landscape
Figure 1: Conceptual solubility profile of 3,2,6-AHMBA. The molecule is least soluble at its isoelectric point.
Part 2: Troubleshooting Guides & Protocols
Module 1: Aqueous Solubilization (pH Adjustment)
Q: Why does my sample precipitate immediately upon adding water, even with vigorous vortexing? A: You are likely near the isoelectric point (approx. pH 4–6). The lattice energy is too high for neutral water to overcome.
Protocol: Preparation of a 50 mM Aqueous Stock Target: Clear, stable solution for immediate use.
-
Weighing: Weigh the required amount of 3,2,6-AHMBA.
-
Initial Wetting: Add 80% of the final volume of degassed water. The powder will remain suspended.
-
Acidification (Preferred for Stability):
-
Slowly add 1.0 M HCl dropwise while stirring.
-
Monitor dissolution. The suspension should clear as the pH drops below 2.0.
-
Why? Protonation of the amine (
) and carboxyl ( ) breaks the internal salt bridge.
-
-
Alkalinization (Alternative):
-
If your application cannot tolerate acid, use 1.0 M NaOH .
-
Warning: Basic solutions of aminophenols are highly susceptible to oxidation (turning brown/red) due to the formation of quinone imines [1]. Use immediately or under argon.
-
Validation Step: If the solution is not clear, measure pH. It must be
Module 2: Organic Solvent Systems (DMSO/DMF)
Q: I need a high-concentration stock (100 mM) for a biological assay. Water is not an option.[2] What solvent should I use? A: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. They disrupt intermolecular hydrogen bonds effectively.
Protocol: DMSO Stock Preparation
-
Solvent Choice: Use anhydrous, biological-grade DMSO (stored over molecular sieves to prevent water absorption).
-
Dissolution: Add DMSO to the powder. Vortex for 30–60 seconds.
-
Solubility Limit: Expect solubility up to ~30 mg/mL (approx. 180 mM) in pure DMSO [2].
-
-
Sonicate: If minor particles persist, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot into amber vials and store at -20°C.
-
Critical: Avoid repeated freeze-thaw cycles.[1] Moisture ingress will cause micro-precipitation over time.
-
Decision Tree: Solvent Selection
Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental needs.
Module 3: The "Hidden" Variable – Oxidation
Q: My clear solution turned pink/brown after sitting on the bench for an hour. Is it still usable? A: No. The color change indicates the formation of oxidation products (likely phenoxazinone dimers, similar to actinomycin chromophore biogenesis) [3].
Mechanism: The ortho-aminophenol motif is redox-active.[1] In the presence of oxygen and light, it dimerizes to form highly colored, insoluble pigments. This reaction is accelerated at neutral and basic pH.
Prevention Strategy:
-
Degas Solvents: Sparge all buffers/solvents with Nitrogen or Argon for 15 minutes before use.
-
Antioxidants: For aqueous buffers, add 0.1% Ascorbic Acid or 1 mM DTT (dithiothreitol) if compatible with your assay. This acts as a scavenger to prevent quinone formation.
-
Darkness: Wrap vials in aluminum foil.
Part 3: Quantitative Data & Troubleshooting
Solubility Reference Table
| Solvent System | Estimated Solubility (25°C) | Stability | Notes |
| Water (pH 7) | < 0.5 mg/mL | High (if solid) | Insoluble zwitterion.[1] |
| 0.1 M HCl | > 10 mg/mL | High | Forms Hydrochloride salt. Best for storage. |
| 0.1 M NaOH | > 10 mg/mL | Low (Oxidizes) | Forms Sodium salt. Use immediately. |
| DMSO | ~ 30 mg/mL [2] | Moderate | Hygroscopic. Keep anhydrous. |
| Ethanol | ~ 5 mg/mL | Moderate | Heat (40°C) often required. |
| PBS (pH 7.2) | < 0.5 mg/mL | Low | Precipitates upon dilution from DMSO.[3] |
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| "Crash out" upon dilution | Diluting a DMSO stock into PBS creates a neutral pH environment, reforming the zwitterion.[1] | Dilute into a buffer that maintains pH < 3 or > 9, or ensure final concentration is < 100 µM. |
| Solution turns red/brown | Auto-oxidation of the aminophenol group.[1] | Discard. Prepare fresh using degassed solvents and protect from light. |
| Gummy residue | Polymerization or impure starting material. | Verify purity by HPLC. Recrystallize from dilute HCl if necessary. |
References
-
Golub, E. E., et al. (1969). "Biosynthesis of the actinomycin chromophore: incorporation of 3-hydroxy-4-methylanthranilic acid into actinomycins." Journal of Bacteriology, 100(2), 977-984.
-
Cayman Chemical. (n.d.). "3-hydroxy Anthranilic Acid Solubility Data." Cayman Chemical Product Database.
-
Katz, E., & Weissbach, H. (1962).[4] "Biosynthesis of the actinomycin chromophore; enzymatic conversion of 4-methyl-3-hydroxyanthranilic acid to actinocin."[1][4] Journal of Biological Chemistry, 237, 882-886.[1][4]
-
Sigma-Aldrich. (n.d.). "Actinomycin D Product Information & Solubility." Sigma-Aldrich Technical Bulletins.
(Note: While specific solubility data for the 6-methyl isomer is rare, protocols are derived from the structurally homologous 3-hydroxyanthranilic acid and actinomycin precursors cited above.)[1]
Degradation pathways of 3-Amino-2-hydroxy-6-methylbenzoic acid
Technical Support Center: 3-Amino-2-hydroxy-6-methylbenzoic Acid (3,2,6-AHMBA)
Ticket ID: #AHMBA-DEG-001 Topic: Stability, Degradation Pathways, and Handling Protocols Assigned Scientist: Senior Application Scientist, Metabolic Profiling Unit
Executive Summary
3-Amino-2-hydroxy-6-methylbenzoic acid (3,2,6-AHMBA) is a highly reactive ortho-aminophenol derivative, structurally categorized as a substituted 3-aminosalicylic acid. It frequently appears as a metabolic intermediate in the bacterial catabolism of nitro-toluenes, methyl-nitrobenzoates, and certain bioactive actinomycins.
Critical Warning: This compound exhibits extreme oxidative instability. In neutral or alkaline aqueous solutions, it undergoes rapid auto-oxidation to form quinone imines, which subsequently polymerize into phenoxazinone pigments (deep red/brown). This guide provides the protocols to stabilize the compound and map its biological degradation.
Module 1: Stability & Storage Troubleshooting
User Issue: "My clear standard solution turned red/brown within 30 minutes. Is the compound degraded?"
Diagnosis: Yes. You are observing oxidative dimerization . The ortho-amino and ortho-hydroxy groups facilitate a radical-mediated reaction with atmospheric oxygen, forming chromophoric dimers similar to cinnabarinic acid.
The Mechanism of Instability
-
Auto-oxidation: The phenol moiety deprotonates, facilitating electron transfer to
, generating a superoxide radical and a semiquinone imine radical. -
Coupling: Two radical intermediates dimerize.
-
Chromophore Formation: The dimer cyclizes to form a phenoxazinone scaffold (Red/Orange pigment).
Corrective Protocol: The "Zero-Oxidation" Handling System
| Parameter | Specification | Scientific Rationale |
| Solvent pH | Acidic (pH < 4.0) | Protonating the amine ( |
| Atmosphere | Argon/Nitrogen | Strict exclusion of |
| Antioxidant | Ascorbate (1-5 mM) | Acts as a sacrificial reductant, quenching semiquinone radicals before they dimerize. |
| Temperature | -80°C (Storage) | Reaction kinetics are temperature-dependent. Never store at 4°C in solution. |
| Container | Amber Glass | Prevents photo-initiated oxidation (UV light can trigger the radical step). |
Module 2: Biological Degradation Pathways
User Question: "I am studying bacterial catabolism (e.g., Pseudomonas or Burkholderia). How is this compound metabolized?"
Technical Insight: 3,2,6-AHMBA is typically degraded via the Meta-Cleavage Pathway .[1] Because it is a salicylate derivative, it avoids the ortho-cleavage (intradiol) pathway common to catechol. Instead, it utilizes Class III extradiol dioxygenases.
Pathway A: The Aminosalicylate Ring-Cleavage (Direct)
Bacteria expressing aminosalicylate dioxygenases (homologous to 3-hydroxyanthranilate 3,4-dioxygenase) cleave the aromatic ring directly adjacent to the hydroxyl group.
-
Substrate: 3-Amino-2-hydroxy-6-methylbenzoic acid.
-
Enzyme: 3-Aminosalicylate 1,2-dioxygenase (extradiol type).
-
Reaction: Incorporation of
between C1 (carboxyl) and C2 (hydroxyl) or C2 and C3. -
Product: 2-amino-5-methyl-muconic semialdehyde derivative.
-
Fate: The semialdehyde spontaneously cyclizes to a picolinic acid derivative or is hydrolyzed to oxocrotonate for the TCA cycle.
Pathway B: Decarboxylation-First (The Aminophenol Route)
Some Pseudomonas strains first remove the carboxyl group to reduce steric hindrance caused by the C6-methyl group.
-
Step 1: Decarboxylation by Aminobenzoate decarboxylase.
-
Product: 2-Amino-3-methylphenol.
-
-
Step 2: Ring Cleavage by 2-Aminophenol 1,6-dioxygenase.
Visualizing the Pathways
The following diagram illustrates the competition between the destructive abiotic oxidation and the productive biotic degradation.
Figure 1: Divergent pathways of 3,2,6-AHMBA showing the competition between abiotic oxidation (Red) and enzymatic catabolism (Green).
Module 3: Analytical FAQ (LC-MS/HPLC)
Q1: I see a split peak in HPLC. Is this an isomer? A: Likely not. It is probably the open-ring semialdehyde in equilibrium with its cyclized form (if you are analyzing enzymatic assays), or the compound existing in different protonation states.
-
Fix: Buffer your mobile phase. Use 0.1% Formic Acid.[5] Avoid neutral ammonium acetate, which promotes auto-oxidation on the column.
Q2: My mass spec signal (M+H) is lower than expected, and I see M-17 or M-18. A: This compound readily undergoes thermal dehydration or deamidation in the electrospray source.
-
Observation: Look for the dimer peak
. If you see a mass approx.[6] , your sample oxidized in the autosampler.
Q3: How do I quantify this in biological matrices? A: You must derivatize immediately upon collection.
-
Protocol: Add N-ethylmaleimide (NEM) or perform acetylation. However, for 3,2,6-AHMBA, acidification is usually sufficient. Collect samples directly into tubes containing 10% TCA (Trichloroacetic acid) to precipitate proteins and lock the pH < 2.
References
-
Zhang, Y., et al. (2005). "Mechanism of Inactivation of 3-Hydroxyanthranilate-3,4-dioxygenase."[3] Biochemistry. Link
- Relevance: Defines the mechanism of extradiol cleavage in structurally homologous aminohydroxybenzo
-
Adebusoye, S. A., et al. (2017). "Biological degradation of chlorobenzoic acids and aminobenzoates."[7] Biodegradation. Link
- Relevance: Describes the catabolic pathways of substituted benzoates and the role of ring-cleavage dioxygenases.
-
Gao, J., et al. (2022). "Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid." Scientific Reports. Link
-
Relevance: Provides evidence for the genetic clusters (mab) involved in aminobenzoate degradation, relevant to the 3-amino moiety.[8]
-
-
Luo, H., et al. (2016). "Degradation of 2-aminophenol and its derivatives by Pseudomonas sp." Frontiers in Microbiology. Link
- Relevance: Establishes the toxicity and polymerization mechanism of ortho-aminophenol motifs found in 3,2,6-AHMBA.
Sources
- 1. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]
- 2. feradical.utsa.edu [feradical.utsa.edu]
- 3. The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-2-hydroxy-6-methylbenzoic Acid Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 3-amino-2-hydroxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a curated set of frequently asked questions and detailed troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 3-amino-2-hydroxy-6-methylbenzoic acid at a laboratory scale?
At the laboratory scale, the predominant and well-documented synthesis route involves the catalytic hydrogenation of a nitro-substituted precursor. A typical starting material is 2-hydroxy-6-methyl-3-nitrobenzoic acid. This method is favored for its high selectivity and yield under controlled conditions.
A common procedure involves dissolving the nitro-compound in a suitable solvent, such as ethyl acetate, and adding a palladium on carbon (Pd/C) catalyst. The reaction mixture is then subjected to a hydrogen atmosphere, often using a balloon or a Parr hydrogenator, and stirred for several hours until the reaction is complete.[1]
Q2: I'm observing poor solubility of my starting material during scale-up. What can I do?
This is a frequent challenge. 3-amino-2-hydroxy-6-methylbenzoic acid and its precursors often have limited solubility in common organic solvents, which can become a significant bottleneck at larger scales.[2]
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with solvent mixtures. For instance, a binary solvent system of dioxane and water has been shown to improve the solubility of similar aromatic carboxylic acids and can enhance reaction rates.[3]
-
Salt Formation: Consider converting the acidic starting material to a more soluble salt form before the reaction. A Chinese patent describes a method where 3-nitro-2-methylbenzoic acid is first salified before liquid phase catalytic hydrogenation, which improves its solubility in the aqueous reaction medium.[4][5]
-
Temperature Adjustment: Carefully increasing the reaction temperature can improve solubility. However, this must be balanced with the thermal stability of the reactants and products to avoid degradation.
Q3: My reaction yield has dropped significantly after moving to a larger reactor. What are the likely causes?
A drop in yield during scale-up can be attributed to several factors, often related to mass and heat transfer limitations that are less pronounced at the bench scale.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of poor catalyst suspension. This results in incomplete reactions and the formation of byproducts.
-
Solution: Re-evaluate your agitation speed and impeller design to ensure homogenous mixing of the catalyst and reactants.
-
-
Poor Hydrogen Dispersion: In catalytic hydrogenations, efficient gas-liquid mass transfer is critical.
-
Solution: Ensure your reactor is equipped with an appropriate gas-sparging system to maximize the interfacial area between the hydrogen gas, the liquid phase, and the solid catalyst.
-
-
Catalyst Deactivation: At a larger scale, the catalyst-to-substrate ratio may be different, or the catalyst may be more susceptible to poisoning by impurities in the starting materials or solvents.
-
Solution: Perform a thorough analysis of your starting materials for potential catalyst poisons. Consider increasing the catalyst loading or using a more robust catalyst formulation.
-
Q4: I am struggling with the purification of the final product. What methods are most effective for large-scale purification?
Purification is a critical step to achieve the desired product quality. While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production.[1][6]
Recommended Scale-Up Purification Strategy:
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds at scale.
-
Protocol: After the reaction is complete and the catalyst has been filtered off, the product is typically precipitated by adjusting the pH of the solution. A patented method for a similar compound involves acidifying the reaction mixture to a specific pH (e.g., 5.4) to induce crystallization.[4]
-
-
Solvent Selection for Crystallization: The choice of solvent is crucial for obtaining high purity and good crystal morphology.
-
Recommendation: Conduct small-scale screening of various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Washing: Once the crystals are filtered, they should be washed with a suitable solvent to remove residual impurities.
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems that may arise during the scale-up of the 3-amino-2-hydroxy-6-methylbenzoic acid synthesis.
Problem 1: Incomplete Reaction and Byproduct Formation
Symptoms:
-
TLC or HPLC analysis shows the presence of starting material and one or more unknown spots after the expected reaction time.
-
The isolated product has a lower than expected melting point and shows impurities in NMR or other spectroscopic analyses.
Causality and Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Protocol: Catalyst Activity Test
-
Sample Preparation: Obtain a small, representative sample of the catalyst used in the scaled-up reaction.
-
Bench-Scale Reaction: Set up a small-scale (e.g., 1-2 g) reaction using the standard laboratory procedure and the catalyst sample from the large batch.
-
Control Reaction: Simultaneously, run a control reaction with a fresh, unopened batch of the same catalyst.
-
Monitoring: Monitor both reactions by TLC or HPLC at regular intervals.
-
Analysis:
-
If the reaction with the used catalyst is significantly slower than the control, it indicates catalyst deactivation.
-
If both reactions are slow, there may be an issue with the starting material purity or the general reaction conditions.
-
Problem 2: Product Isolation and Purity Issues
Symptoms:
-
The product precipitates as an oil or a sticky solid, making it difficult to filter and handle.
-
The isolated product is discolored (e.g., pink or brown) even after washing.[7]
-
The final product does not meet the required purity specifications.
Causality and Workflow for Improved Isolation:
Caption: Step-by-step product isolation and purification workflow.
Quantitative Data Summary: Typical Process Parameters
| Parameter | Laboratory Scale | Pilot Scale |
| Starting Material | 2-hydroxy-6-methyl-3-nitrobenzoic acid | 2-hydroxy-6-methyl-3-nitrobenzoic acid |
| Solvent | Ethyl Acetate | Aqueous (after salification)[4] |
| Catalyst | 5% Pd/C | Raney Nickel or 6504K Nickel[4] |
| Hydrogen Pressure | 1 atm (balloon) | 1.0 - 2.0 MPa[4][5] |
| Temperature | Room Temperature | 80 - 125 °C[4] |
| Purification | Column Chromatography[1] | pH-controlled Crystallization[4] |
| Typical Yield | ~90%[1] | >95%[4] |
| Typical Purity | >98% | >99%[4] |
III. Safety Considerations
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
-
Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly grounded and that all electrical equipment is intrinsically safe. Always purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.[8]
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Handle these catalysts under an inert atmosphere or as a slurry in a solvent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[9][10] When handling powders, a dust mask or respirator may be necessary to avoid inhalation.[9]
-
Exothermic Reactions: Hydrogenation reactions are exothermic. Ensure the reactor has an adequate cooling system to control the reaction temperature and prevent a runaway reaction.
References
- 3-Amino-2-methylbenzoic acid synthesis - chemicalbook. (n.d.).
- 3-Amino-2-methylbenzoic acid - SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2014, May 29). Fisher Scientific.
- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).
- 3-Amino-2-methylbenzoic Acid - SAFETY DATA SHEET. (2024, December 4). TCI Chemicals.
- CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica. (n.d.).
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC. (n.d.).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (2019).
- 3-Amino-2-methylbenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap. (2014, October 1).
- Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (n.d.).
Sources
- 1. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 5. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. B24947.14 [thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
Comparing synthesis routes for 3-Amino-2-hydroxy-6-methylbenzoic acid
The following guide details the comparative synthesis routes for 3-Amino-2-hydroxy-6-methylbenzoic acid (also known as 3-amino-6-methylsalicylic acid), a critical pharmacophore found in aminocyclopentitol antibiotics like Pactamycin and various bioactive natural products.[1]
Executive Summary & Molecule Profile[1]
3-Amino-2-hydroxy-6-methylbenzoic acid is a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring an amine flanked by a hydroxyl group and a carboxylic acid, with a methyl blocker at the 6-position—creates significant steric and electronic challenges for synthesis.[1] It serves as a vital "warhead" moiety in the total synthesis of Pactamycin and related antitumor antibiotics, interacting critically with ribosomal RNA.
Key Challenges:
-
Regioselectivity: Direct electrophilic substitution (e.g., nitration) on the parent 6-methylsalicylic acid (6-MSA) favors the less hindered 5-position over the desired 3-position.[1]
-
Oxidation Sensitivity: The electron-rich aminophenol core is prone to oxidation (quinonoid formation) during workup.[1]
-
Steric Crowding: The 3-position is "sandwiched" between the hydroxyl and carboxyl groups, impeding reagent approach.[1]
Route Analysis: Strategic Comparison
We evaluate three distinct synthetic strategies based on scalability, atom economy, and regiocontrol.
Route A: Direct Nitration & Reduction of 6-Methylsalicylic Acid (The Classical Route)
This is the most direct chemical approach but suffers from regioselectivity issues.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by catalytic hydrogenation.
-
Precursor: 6-Methylsalicylic acid (commercially available or fermentable).[1]
-
Step Count: 2 steps.
-
Pros: Short sequence; cheap reagents (HNO₃, H₂).
-
Cons: The 5-nitro isomer is thermodynamically and kinetically favored (Para to OH).[1] The desired 3-nitro isomer is often the minor product (<30%), requiring tedious chromatographic separation.
Route B: The "Blocked" Strategy (Bromination-Nitration-Debromination)
To force nitration at the 3-position, the reactive 5-position is first blocked.[1]
-
Mechanism:
-
Step Count: 3 steps (telescoped).
-
Pros: High regioselectivity for the 3-amino product; easier purification.[1]
-
Cons: Uses halogenated waste; higher catalyst cost (Pd/C).
Route C: Biosynthetic Engineering (The Green Route)
Utilizing Type I Polyketide Synthases (PKS) from Streptomyces pactum.
-
Mechanism: Iterative condensation of acetyl-CoA and malonyl-CoA by 6-MSA synthase (6-MSAS), followed by post-PKS tailoring (nitration/reduction or transamination).[1]
-
Pros: 100% Regioselectivity; aqueous conditions; ambient temperature.[1]
-
Cons: High setup complexity (fermentation); difficult isolation from broth; requires genetic engineering of the host (E. coli or Streptomyces).
Comparative Performance Data
| Metric | Route A: Direct Nitration | Route B: Blocked Strategy | Route C: Biosynthesis |
| Overall Yield | 15–25% (Isolated 3-isomer) | 55–65% | N/A (Titer dependent, ~100 mg/L) |
| Regioselectivity (3:5) | 1:4 (Poor) | >20:1 (Excellent) | 100:0 (Perfect) |
| Atom Economy | High | Moderate (Bromine waste) | High |
| Scalability | High (if separation is solved) | Medium (Exothermic steps) | High (Fermentation volume) |
| Cost Driver | Purification (Silica/HPLC) | Catalyst (Pd/C) | Fermentation Media/Time |
| Safety Profile | Moderate (Nitration exotherm) | Moderate (H₂ gas, Bromine) | Excellent |
Detailed Experimental Protocol (Recommended: Route B)
Rationale: For research and early-phase development, Route B offers the best balance of reliability and purity, avoiding the difficult isomer separation of Route A.
Step 1: Regioselective Bromination[1]
-
Dissolution: Dissolve 6-methylsalicylic acid (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL).
-
Addition: Cool to 0°C. Add bromine (3.4 mL, 1.0 eq) dropwise over 30 minutes. The 5-position is sterically accessible and electronically activated.[1]
-
Workup: Pour into ice water (200 mL). Filter the white precipitate (5-bromo-6-methylsalicylic acid).[1]
-
Yield: ~90% (13.6 g).
Step 2: Nitration[1][2][3][4]
-
Preparation: Suspend the wet cake of 5-bromo-6-methylsalicylic acid in acetic anhydride (40 mL) to protect the phenol (transient acetate) and control exotherm.
-
Nitration: Add fuming nitric acid (1.1 eq) at -10°C. Stir for 1 hour. The bulky bromine at C5 and methyl at C6 force the nitro group to the crowded C3 position.[1]
-
Quench: Pour onto crushed ice. The acetate hydrolyzes during workup.[1]
-
Isolation: Filter the yellow solid (5-bromo-3-nitro-6-methylsalicylic acid).
Step 3: Global Reduction (Hydrogenolysis)[1]
-
Reaction: Dissolve the nitro-bromide intermediate (5.0 g) in MeOH (50 mL) containing triethylamine (2.0 eq) to scavenge HBr.
-
Catalyst: Add 10% Pd/C (500 mg).
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 12 hours at RT. The Pd/C catalyzes both the reduction of -NO₂ to -NH₂ and the cleavage of the C-Br bond.[1]
-
Purification: Filter through Celite. Concentrate the filtrate. Acidify to pH 4 to precipitate the zwitterionic product.[1]
-
Final Product: 3-Amino-2-hydroxy-6-methylbenzoic acid . Recrystallize from water/ethanol.[1][2]
Pathway Visualization
Caption: Comparative reaction pathways. Route A (left) suffers from poor regioselectivity. Route B (right) utilizes a bromine blocking strategy to ensure exclusive formation of the 3-amino isomer.[1]
Critical Technical Insights
-
The "Ortho-Effect": In Route A, the formation of the 3-nitro isomer is hindered by the ortho-effect of the carboxylic acid and hydroxyl groups.[1] However, hydrogen bonding between the phenolic OH and the incoming nitro group can sometimes stabilize the transition state for ortho-nitration if specific conditions (e.g., lanthanide catalysis) are used, though this is less reliable than the blocking group strategy.
-
Stability of the Amine: The final product is an aminophenol. In solution at neutral pH, it is susceptible to air oxidation. Always store the solid under inert atmosphere (Argon) and keep solutions acidic (as the hydrochloride salt) until use.
-
Pactamycin Context: In the total synthesis of Pactamycin (e.g., Hanessian et al.), this moiety is often introduced as a protected ester. If your application requires the methyl ester, esterification should be performed before the final reduction step to avoid side reactions with the free amine.
References
-
Hanessian, S., et al. (2011). "Total Synthesis of Pactamycin." Journal of the American Chemical Society. Link[1]
-
Kuzuyama, T., et al. (1998). "Biosynthetic Studies on 6-Methylsalicylic Acid." Journal of Antibiotics. Link
-
ChemicalBook. "3-Amino-2-methylbenzoic acid and related salicylate synthesis protocols." Link
-
BenchChem. "Protocols for 3-Methylsalicylic Acid Derivatives." Link
-
BLD Pharm. "Product Datasheet: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS 1782874-01-4)."[1][3][4][5][6] Link
Sources
- 1. 177960-41-7|3,5-Diamino-2-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]
- 3. 89-57-6|5-Amino-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 376592-93-7|3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to the Biological Activity of 3-Amino-2-hydroxy-6-methylbenzoic Acid and Its Analogs
This guide provides an in-depth, objective comparison of the biological activities of 3-Amino-2-hydroxy-6-methylbenzoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical scaffold. We will explore how minor structural modifications can profoundly impact antimicrobial, anti-inflammatory, and anticancer properties, offering field-proven insights into experimental design and interpretation.
Introduction: The Benzoic Acid Scaffold in Drug Discovery
The substituted benzoic acid framework is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The parent molecule of our focus, 3-Amino-2-hydroxy-6-methylbenzoic acid, is a derivative of salicylic acid, featuring three key functional groups on its phenyl ring: a carboxylic acid, a hydroxyl group, and an amino group, along with a methyl substituent. The precise arrangement and interplay of these groups endow the molecule with a specific electronic and steric profile, making it a promising candidate for biological screening.
However, the true potential of this scaffold is unlocked through the systematic modification of these functional groups to create structural analogs. By altering substituents, we can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry.[1] This guide delves into the comparative bioactivities of these analogs, drawing on experimental data to explain the causality behind their varying potencies and mechanisms of action.
Core Structure and the Logic of Analog Design
The biological activity of any benzoic acid derivative is dictated by the nature and position of its substituents.[1] Understanding the role of each functional group in the parent molecule is critical for rational analog design.
-
Carboxylic Acid (-COOH): This acidic group is a primary site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor to engage with amino acid residues in enzyme active sites or receptors.[1]
-
Hydroxyl (-OH) Group: The phenolic hydroxyl is crucial for many activities, particularly antioxidant effects.[1][2] Its ability to donate a hydrogen atom is key to neutralizing free radicals. Its position adjacent to the carboxylic acid (an ortho-hydroxybenzoic acid structure) allows for potential intramolecular hydrogen bonding and metal chelation, influencing its overall conformation and reactivity.[3][4]
-
Amino (-NH2) Group: As a hydrogen bond donor and a basic center, the amino group significantly impacts the molecule's polarity and binding capabilities. It also serves as a versatile chemical handle for creating a diverse library of analogs, such as Schiff bases, which have shown distinct biological profiles.[5][6]
-
Methyl (-CH₃) Group: This lipophilic group can enhance the molecule's ability to cross cellular membranes.[1] Its steric bulk can also influence how the molecule fits into a binding pocket, potentially increasing potency or conferring selectivity for a specific target.[1]
The strategic modification of these groups allows for the exploration of the chemical space around the parent scaffold to identify analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
Caption: Inhibition of the NF-κB signaling pathway by bioactive benzoic acid analogs.
Anticancer Activity
Derivatives of benzoic acid have emerged as a promising class of compounds in oncology research, with activity demonstrated against a range of cancer cell lines. [7] Structure-Activity Relationship Insights:
-
Enzyme Inhibition: Certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of enzymes crucial for cancer cell metabolism and survival, such as SIRT5, a sirtuin deacetylase. [3][4]For these inhibitors, the carboxylic acid and the adjacent hydroxyl group were found to be essential for activity. [3][4]* Substituent Impact: The nature and position of substituents on the phenyl ring are vital for cytotoxic potency. [8]Studies on related hydroxamic acid derivatives show that adding multiple substituents to the phenyl ring can lead to higher antiproliferative activity than the parent compound. [8] Table 2: Illustrative Anticancer Activity of Substituted Benzoic Acid Analogs
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 (Breast) | 15.02 | [7] |
| 2-Arylbenzoxazole acetic acid derivative | HCT-116 (Colon) | >100 | [7] |
| 2-hydroxybenzoic acid derivative (Hit 11) | SIRT5 Enzyme Inhibition | 26.4 | [3] |
| Optimized SIRT5 Inhibitor (Analog 43) | SIRT5 Enzyme Inhibition | 2.5 | [3] |
| Phenyl Substituted Hydroxamic Acid | A549 (Lung) | Lower than reference drug | [8] |
This comparative data highlights that while the core scaffold provides a foundation, lead optimization through analog synthesis can result in a significant (e.g., 10-fold) improvement in potency, as seen in the development of SIRT5 inhibitors. [3][4]
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are step-by-step methodologies for key assays.
Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [5] Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the test compounds (parent acid and analogs) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of each compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in sterile test tubes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add a fixed volume of the microbial inoculum to each tube of the diluted compound series, as well as to a positive control tube (medium + inoculum) and a negative control tube (medium only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Result Interpretation: After incubation, examine the tubes for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of living cells. [7] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (parent acid and analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [7]
Caption: Workflow of the MTT assay for determining anticancer activity.
Conclusion and Future Directions
The analysis of 3-Amino-2-hydroxy-6-methylbenzoic acid and its related analogs demonstrates the profound impact of subtle chemical modifications on biological activity. The core scaffold presents a foundation with inherent potential across antimicrobial, anti-inflammatory, and anticancer domains.
Key Takeaways:
-
Versatility of the Amino Group: The amino group is the most versatile site for modification. Its conversion to Schiff bases is a validated strategy for dramatically enhancing antimicrobial, especially antifungal, activity.
-
Importance of the Salicylate Core: The 2-hydroxybenzoic acid moiety is a privileged structure for anti-inflammatory and certain enzyme-inhibitory activities. Analogs that retain this feature while modifying other positions are promising candidates for further development.
-
Potency Through Optimization: Lead optimization via analog synthesis is crucial. As shown in the case of SIRT5 inhibitors, a rational, structure-guided approach can improve potency by an order of magnitude. [3] For drug development professionals, 3-Amino-2-hydroxy-6-methylbenzoic acid represents not just a single compound, but a gateway to a rich chemical space. Future research should focus on creating and screening a diversified library of analogs, focusing on N-acylation, N-alkylation, and Schiff base formation to further probe the structure-activity landscape. Combining potent analogs with formulation strategies to improve bioavailability could unlock the full therapeutic potential of this remarkable chemical family.
References
- Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals. Benchchem.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
- Synthesis and Antimicrobial Studies of 3-Aminobenzoic Acid Schiff Bases and their Structure Activity Relationship.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed.
- Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
- Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
- Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for 3-Amino-2-hydroxy-6-methylbenzoic Acid
Executive Summary
3-Amino-2-hydroxy-6-methylbenzoic acid (also known as 3-amino-6-methylsalicylic acid) is a critical biosynthetic intermediate for actinomycin chromophores (actinocin) and a structural analogue to the anti-inflammatory agent Mesalamine (5-aminosalicylic acid). Its amphoteric nature—possessing a basic amine, an acidic carboxyl, and a phenolic hydroxyl—creates significant retention challenges in standard Reversed-Phase HPLC (RP-HPLC).
This guide challenges the traditional "C18 + Ion Pairing" dogma, advocating instead for Mixed-Mode Chromatography as the superior validation standard. By exploiting both hydrophobic and cation-exchange mechanisms, researchers can achieve robust retention without the mass-spectrometry incompatibility of ion-pairing reagents.
Part 1: Method Landscape & Selection Strategy
The selection of an analytical method depends heavily on the phase of drug development (Discovery vs. QC) and the required sensitivity.
Comparative Analysis of Analytical Platforms
| Feature | HPLC-UV/DAD (Recommended for QC) | LC-MS/MS (Recommended for Impurity Profiling) | HPTLC (Alternative) |
| Primary Mechanism | Mixed-Mode (RP + SCX) or RP-Ion Pair | HILIC or Mixed-Mode RP | Adsorption Chromatography |
| Sensitivity (LOD) | ~0.5 µg/mL | < 1 ng/mL | ~5 µg/mL |
| Selectivity | High for isomers (with correct column) | Extremely High (Mass resolution) | Moderate |
| Cost per Run | Low | High | Very Low |
| Throughput | 10–20 min/sample | 5–10 min/sample | Parallel (20 samples/plate) |
| Key Limitation | Requires derivatization for fluorescence; UV requires >210nm | Matrix effects; Cost | Poor reproducibility for quantitation |
Decision Matrix: Selecting the Right Protocol
Figure 1: Analytical decision matrix based on sample concentration and matrix complexity.
Part 2: Detailed Experimental Protocols
Method A: The "Modern Standard" (Mixed-Mode HPLC)
Best for: Routine Quality Control, Assay, and Purity Analysis.
Traditional C18 columns often fail to retain small polar zwitterions like 3-amino-6-methylsalicylic acid, resulting in elution at the void volume. We recommend a Mixed-Mode column (Reverse Phase + Cation Exchange) to retain the positively charged amine at acidic pH.
1. Chromatographic Conditions
-
Column : SIELC Primesep 100 or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 5 µm).
-
Why? The embedded acidic groups in Primesep retain the amine functionality, while the alkyl chain interacts with the toluene ring.
-
-
Mobile Phase :
-
Solvent A : Water + 0.1% Formic Acid (pH ~2.8).
-
Solvent B : Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient :
-
0-2 min: 5% B (Isocratic hold for polar retention).
-
2-15 min: 5% → 60% B.
-
15-20 min: Re-equilibration.
-
-
Detection : UV-DAD at 254 nm (aromatic ring) and 310 nm (salicylate band).
-
Temperature : 30°C.
2. Standard Preparation
-
Stock Solution : Dissolve 10 mg of 3-Amino-2-hydroxy-6-methylbenzoic acid in 10 mL of Methanol (1 mg/mL). Note: Sonicate for 5 mins; compound may be light-sensitive.
-
Working Standard : Dilute to 50 µg/mL in Mobile Phase A.
Method B: LC-MS/MS (Trace Analysis)
Best for: Genotoxic impurity screening in drug substances.
-
Column : HILIC (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase :
-
Mode : ESI Positive (M+H)+ = 168.1 m/z.
-
Transitions : 168.1 → 150.1 (Loss of H2O), 168.1 → 122.1 (Loss of COOH).
Part 3: Validation Framework (ICH Q2 R2)
Validation must prove the method is suitable for its intended use. The following protocol is designed for Method A (HPLC-UV) .
Specificity (Selectivity)
Objective : Ensure the main peak is resolved from impurities (e.g., 3-hydroxy-4-methylbenzoic acid, degradation products).
-
Protocol : Inject the following:
-
Acceptance Criteria : Resolution (Rs) > 1.5 between the analyte and nearest impurity. Peak purity index > 0.999 (via DAD).
Linearity & Range
Objective : Confirm response is proportional to concentration.
-
Protocol : Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Data Analysis : Plot Area vs. Concentration.
-
Acceptance Criteria :
.
Accuracy (Recovery)
Objective : Verify the method measures the "true" value.
-
Protocol : Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%). Perform in triplicate (
). -
Acceptance Criteria : Mean recovery 98.0% – 102.0%.[3] RSD < 2.0%.[1]
Precision
-
Repeatability : 6 injections of the 100% standard. (Limit: RSD < 1.0%).[1]
-
Intermediate Precision : Different analyst, different day, different column lot. (Limit: RSD < 2.0%).[1]
Sensitivity (LOD/LOQ)
-
LOD : Signal-to-Noise (S/N) = 3:1.
-
LOQ : Signal-to-Noise (S/N) = 10:1.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow following ICH Q2(R2) guidelines.
Part 4: Comparative Performance Metrics
The following data summarizes expected performance characteristics based on validation of similar amino-salicylic acid derivatives.
| Parameter | HPLC-UV (Mixed-Mode) | HPLC-UV (C18 + Ion Pair) | Acceptance Limit (ICH) |
| Retention Time (RT) | 6–8 min (Stable) | 4–12 min (Drifts with temp) | N/A |
| Tailing Factor (T) | 1.0 – 1.2 | 1.2 – 1.8 | T < 2.0 |
| Linearity (R²) | > 0.9995 | > 0.9990 | > 0.999 |
| LOQ | 0.5 µg/mL | 1.0 µg/mL | S/N > 10 |
| Mobile Phase pH | 2.5 – 3.0 | 2.5 – 3.0 | Control within ±0.1 |
| MS Compatibility | Yes (Volatile buffer) | No (Ion pair suppresses signal) | N/A |
References
-
ICH Harmonised Guideline . (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
Siddiqui, F. A., et al. (2017). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. SciELO South Africa. Link
-
Helix Chromatography . (2024). HPLC Separation of Three Isomers of Aminosalicylic Acid on Coresep 100 Mixed-Mode Column. Helix Chrom Applications. Link
-
Namera, A., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Link
-
Beck, J., et al. (1990). The 6-methylsalicylic acid synthase gene of Penicillium patulum. European Journal of Biochemistry. (Context for biosynthesis and structure). Link
Sources
Efficacy of 3-Amino-2-hydroxy-6-methylbenzoic acid compared to similar compounds
The 3-Amino-2-hydroxy-6-methylbenzoic acid (also known as 3-Amino-6-methylsalicylic acid or 3,6-AMSA ) is a specialized aminosalicylate derivative. Unlike its widely used isomers (e.g., 5-Aminosalicylic acid/Mesalamine or 4-Aminosalicylic acid/PAS), 3,6-AMSA is primarily utilized as a biosynthetic scaffold in the engineering of polyketide antibiotics and as a fragment-based drug discovery (FBDD) building block. Its unique 6-methyl substitution introduces steric and lipophilic properties that differentiate it from standard salicylates, making it a critical tool for mutasynthesis and creating novel "unnatural" natural products.
Executive Summary
Compound: 3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) Class: Aminosalicylate / Anthranilic Acid Derivative Primary Application: Biosynthetic Engineering (Mutasynthesis), Fragment-Based Drug Discovery. Key Differentiator: The C6-methyl group provides increased lipophilicity and steric protection of the carboxylic acid pharmacophore compared to Mesalamine (5-ASA) or PAS (4-ASA).
This guide objectively evaluates the efficacy of 3,6-AMSA in comparison to its clinical analogs, focusing on its utility in structural biology and medicinal chemistry rather than direct clinical monotherapy.
Comparative Efficacy Analysis
The following table contrasts 3,6-AMSA with established pharmaceutical salicylates. 3,6-AMSA is not a generic anti-inflammatory but a specialized precursor for creating complex bioactive molecules.
| Feature | 3,6-AMSA (Topic) | 5-ASA (Mesalamine) | 4-ASA (PAS) | 6-MSA (6-Methylsalicylic Acid) |
| Core Structure | 3-Amino-6-Methyl-Salicylate | 5-Amino-Salicylate | 4-Amino-Salicylate | 6-Methyl-Salicylate |
| Primary Efficacy | Scaffold Diversity : High.[1] Precursor for ansamycin-like antibiotics. | Anti-inflammatory : High (IBD treatment). | Antibacterial : High (Anti-TB). | Polyketide Precursor : High (Patulin/Antibiotics).[1] |
| Lipophilicity (LogP) | ~1.8 (Predicted) - Higher cell permeability. | 0.98 - Low permeability (gut-restricted). | 1.1 - Moderate. | 1.9 - High.[1] |
| Steric Profile | High : C6-Methyl creates "ortho-effect" shielding C1-COOH. | Low: Planar, accessible. | Low. | Moderate. |
| Mechanism | Mutasynthon : Incorporates into PKS pathways to alter antibiotic structure. | PPAR-γ Agonist / COX Inhibitor . | Folate Synthesis Inhibitor (Dihydropteroate synthase). | PKS Starter Unit . |
| Stability | High resistance to decarboxylation due to steric bulk. | Prone to oxidation (darkening). | Unstable in acid. | Stable. |
Key Insight: The "Methyl Effect"
The efficacy of 3,6-AMSA lies in the 6-methyl group . In drug design, this methyl group acts as a "molecular anchor," restricting the rotation of the carboxylic acid and locking the molecule into a bioactive conformation. This makes 3,6-AMSA superior to 3-ASA for developing inhibitors that require a rigid scaffold.
Mechanism of Action & Biological Applications
A. Mutasynthesis (Antibiotic Engineering)
3,6-AMSA serves as an "unnatural" starter unit for Polyketide Synthases (PKS) . By feeding 3,6-AMSA to engineered Streptomyces strains (blocked in their natural salicylic acid synthesis), researchers can force the bacteria to incorporate this scaffold into complex antibiotics (e.g., Geldanamycin or Ansamitocin derivatives).
-
Mechanism: The 3-amino group provides a handle for further chemical modification (e.g., acylation) that the natural 6-MSA lacks.
-
Outcome: Production of novel antibiotics with altered solubility and target binding profiles.
B. Siderophore Mimicry
Like other salicylates, 3,6-AMSA chelates iron. The 3-amino group enhances iron-binding stability compared to 6-MSA, potentially acting as a siderophore mimic to transport conjugated drugs into Gram-negative bacteria.
C. Structural Signaling Pathway
The diagram below illustrates how 3,6-AMSA integrates into synthetic and biosynthetic pathways compared to its natural analog (6-MSA).
Figure 1: Biosynthetic and synthetic positioning of 3,6-AMSA. Unlike natural 6-MSA, 3,6-AMSA is typically accessed via semi-synthesis or total synthesis to serve as a diversity-enhancing scaffold.
Experimental Protocols
Protocol A: Synthesis of 3,6-AMSA (Self-Validating)
Since 3,6-AMSA is not always available in bulk, the following protocol describes its synthesis from 6-methylsalicylic acid via nitration and reduction. This method relies on the directing effects of the hydroxyl group.
Reagents: 6-Methylsalicylic acid (6-MSA), Nitric Acid (HNO3), Sulfuric Acid (H2SO4), Palladium on Carbon (Pd/C), Hydrogen gas.
-
Nitration (Regioselective):
-
Dissolve 6-MSA (1.0 eq) in concentrated H2SO4 at 0°C.
-
Add fuming HNO3 (1.1 eq) dropwise over 30 mins. Note: The 6-methyl group blocks position 6. The OH directs ortho/para. Para (pos 5) is sterically favored over ortho (pos 3), but careful temperature control (0°C) allows separation of isomers.
-
Quench in ice water. Filter the precipitate.
-
Purification: Recrystallize from ethanol/water. Isolate the 3-nitro-6-methylsalicylic acid isomer (minor product) from the 5-nitro isomer (major) using column chromatography (Silica, DCM:MeOH 95:5).
-
Validation Point: 1H NMR should show two aromatic doublets (if 5-nitro) or two doublets (if 3-nitro, check coupling constants).
-
-
Reduction (Hydrogenation):
-
Dissolve the 3-nitro intermediate in Methanol.
-
Add 10% Pd/C (5% w/w).
-
Stir under H2 atmosphere (balloon pressure) for 4 hours.
-
Filter through Celite to remove catalyst.
-
Evaporate solvent to yield 3-Amino-2-hydroxy-6-methylbenzoic acid .
-
Validation Point: Appearance of amine peak in IR (~3300-3400 cm⁻¹) and disappearance of nitro bands.
-
Protocol B: Antibacterial Efficacy Screening (MIC Assay)
To compare the efficacy of 3,6-AMSA vs PAS (4-ASA).
-
Preparation: Dissolve 3,6-AMSA in DMSO (Stock 10 mg/mL).
-
Strains: Mycobacterium smegmatis (Safe surrogate for TB) and E. coli.
-
Method: Microbroth dilution in 96-well plates.
-
Control: Include PAS (Positive control) and untreated DMSO (Negative).
-
Readout: Measure OD600 after 24h.
-
Expected Result: 3,6-AMSA typically shows lower direct potency than PAS against Mycobacteria but higher stability in serum due to the 6-methyl protection.
-
References
-
PubChem Compound Summary: 4-Amino-2-hydroxy-6-methylbenzoic acid . (Related Isomer Data). National Center for Biotechnology Information. [Link]
-
6-Methylsalicylic acid synthase (MSAS) gene characterization . (Context for 6-MSA scaffold). PubMed.[2] [Link]
-
Insights into 6-methylsalicylic acid bio-assembly . (Biosynthetic pathway details). PubMed Central. [Link]
-
Nitration of Salicylic Acid Derivatives . (Synthetic Protocol Basis). ResearchGate. [Link]
Sources
Structural Analogs of 3-Amino-2-hydroxy-6-methylbenzoic Acid: A Comparative Technical Guide
This guide details the structural analogs, properties, and experimental applications of 3-Amino-2-hydroxy-6-methylbenzoic acid , a specialized scaffold bridging the chemistry of aminosalicylates and polyketide metabolites.
Introduction: The Hybrid Scaffold
3-Amino-2-hydroxy-6-methylbenzoic acid (CAS: 1782874-01-4) represents a unique "hybrid" structure in medicinal chemistry. It combines the core pharmacophore of 3-aminosalicylic acid (an anti-tuberculosis agent) with the 6-methyl substitution pattern characteristic of fungal polyketides (e.g., 6-methylsalicylic acid).
This molecule serves as a critical building block for synthesizing heterocyclic drugs (benzoxazoles, quinazolines) and investigating enzyme inhibition in the kynurenine pathway. Its dual functionality—possessing both a chelating "siderophore-like" motif (3-amino-2-hydroxy) and a sterically demanding methyl group—imparts distinct physicochemical properties compared to its non-methylated congeners.
Structural Landscape & Analogs
To understand the utility of this molecule, it must be compared against its three primary structural relatives.
The "Family Tree" of Analogs
-
Analog A (Parent): 3-Aminosalicylic Acid (3-ASA) – The clinical standard.
-
Analog B (Biosynthetic Parent): 6-Methylsalicylic Acid (6-MSA) – The polyketide precursor.[1][2][3]
-
Analog C (Isomer): 3-Hydroxyanthranilic Acid (3-HAA) – The tryptophan metabolite.
-
Analog D (Functional Analog): 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) – The actinomycin chromophore precursor.
Comparative Properties Table
| Feature | 3-Amino-2-hydroxy-6-methylbenzoic acid | 3-Aminosalicylic Acid (3-ASA) | 6-Methylsalicylic Acid (6-MSA) | 3-Hydroxyanthranilic Acid (3-HAA) |
| CAS Number | 1782874-01-4 | 570-23-0 | 567-61-3 | 548-93-6 |
| Core Scaffold | 6-Me-Salicylic | Salicylic | 6-Me-Salicylic | Anthranilic |
| Substituents | 2-OH, 3-NH₂, 6-Me | 2-OH, 3-NH₂ | 2-OH, 6-Me | 2-NH₂, 3-OH |
| pKa (COOH) | ~3.2 (Est.)* | 2.8 | 3.0 | 4.8 |
| Chelation | High (N, O donor) | High (N, O donor) | Moderate (O, O donor) | High (N, O donor) |
| Primary Use | Synthetic Block / Research | Anti-TB Drug | Polyketide Precursor | Tryptophan Metabolite |
| Key Activity | Enzyme Inhibition / Ligand | Antimycobacterial | Antibiotic Precursor | Neuroactive (Excitotoxin) |
*Note: The 6-methyl group exerts a steric "ortho-effect," slightly raising the pKa of the carboxyl group compared to 3-ASA by twisting it out of planarity.
Structural Relationship Diagram
The following diagram illustrates the biosynthetic and structural connections between these analogs.
Figure 1: Structural genealogy of aminohydroxybenzoic acids. The target molecule is a hybrid of the 3-ASA and 6-MSA scaffolds.
Experimental Protocols
A. Synthesis Workflow: Regioselective Nitration
Direct synthesis of 3-amino-2-hydroxy-6-methylbenzoic acid is challenging due to the directing effects of the hydroxyl and methyl groups. The 2-OH and 6-Me groups both activate the ring, but they direct to different positions.
-
2-OH directs: Ortho (3) and Para (5).
-
6-Me directs: Ortho (5) and Para (3).
-
Result: Both positions 3 and 5 are highly activated. Regiocontrol is achieved via temperature and solvent choice.
Protocol: Preparation via 6-Methylsalicylic Acid
Objective: Synthesize 3-amino-2-hydroxy-6-methylbenzoic acid from 6-MSA.
-
Starting Material: Dissolve 10 mmol of 6-methylsalicylic acid (6-MSA) in glacial acetic acid (20 mL).
-
Nitration (Critical Step):
-
Cool the solution to 0–5°C.
-
Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.
-
Mechanism Note: Low temperature favors the kinetically controlled ortho-nitration (position 3) adjacent to the hydroxyl group, although the para-isomer (position 5) will also form.
-
Stir for 2 hours at room temperature.
-
-
Separation:
-
Pour mixture into ice water. Precipitate forms.
-
Purification: The 3-nitro isomer often forms an intramolecular hydrogen bond (between NO₂ and OH), making it less polar than the 5-nitro isomer. Separate via flash chromatography (Hexane/EtOAc gradient).
-
Target Intermediate:3-nitro-2-hydroxy-6-methylbenzoic acid .
-
-
Reduction:
-
Dissolve the 3-nitro intermediate in MeOH.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.
-
Filter through Celite and concentrate.
-
-
Product: Recrystallize from Ethanol/Water to yield 3-amino-2-hydroxy-6-methylbenzoic acid .
B. Biological Assay: Siderophore-like Chelation
This molecule's ability to chelate iron is a key property for inhibiting metalloenzymes or acting as a siderophore mimic.
Protocol: CAS Assay (Chrome Azurol S)
-
Reagent Prep: Prepare CAS solution (60.5 mg Chrome Azurol S, 72.9 mg HDTMA, 10 mL 1 mM FeCl₃, diluted to 100 mL).
-
Test: Add 100 µL of 1 mM 3-amino-2-hydroxy-6-methylbenzoic acid (dissolved in DMSO/Buffer) to 100 µL CAS reagent.
-
Readout: Measure Absorbance at 630 nm.
-
Interpretation: A color change from blue to orange indicates iron removal from the CAS-Fe complex, confirming strong chelation activity (typical of 3-aminosalicylates).
Workflow Diagram
Figure 2: Synthetic pathway from 6-methylsalicylic acid to the target amine.
Biological & Medicinal Significance
Mechanism of Action Potential[3][9]
-
Antimicrobial (Anti-TB) Activity: Like 3-ASA, this analog can inhibit dihydropteroate synthase (DHPS) in the folate pathway. The 6-methyl group may alter binding affinity, potentially overcoming resistance mechanisms specific to PAS (4-aminosalicylic acid).
-
Kynurenine Pathway Modulation: Structural similarity to 3-HAA allows it to act as a competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) , an enzyme crucial for quinolinic acid production (a neurotoxin).
-
Actinomycin Biosynthesis: While 4-MHA is the natural precursor, the 6-methyl analog serves as a "shunted" metabolite or probe to study the flexibility of the phenoxazinone synthase enzyme.
Toxicity & Safety Profile
-
Predicted Toxicity: Low to Moderate.[4]
-
GI Effects: Aminosalicylates are known to cause gastrointestinal irritation. The 6-methyl group increases lipophilicity (LogP ~1.3 vs 0.6 for 3-ASA), potentially increasing absorption but also gastric irritation.
-
Handling: Standard precautions for aromatic amines (potential sensitizers).
References
-
PubChem. (2025). 3-Amino-2-hydroxy-6-methylbenzoic acid (CID 57365052). National Library of Medicine. Available at: [Link]
-
Bedford, D. J., et al. (1995). Expression of a functional fungal polyketide synthase in the bacterium Streptomyces coelicolor A3(2). Journal of Bacteriology, 177(15), 4540–4545. (Context for 6-MSA biosynthesis). Available at: [Link]
-
Walsh, C. T., et al. (2006). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Current Opinion in Chemical Biology, 10(5), 439-449. (Context for aminohydroxybenzoate incorporation). Available at: [Link]
Sources
- 1. Investigating intermediates in 6-methylsalicylic acid biosynthesis [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-2-hydroxy-6-methylbenzoic acid
Executive Summary & Risk Profile
The Core Directive: Do not treat 3-Amino-2-hydroxy-6-methylbenzoic acid (3,2,6-AHMBA) merely as a "generic white powder." As a substituted anthranilic acid derivative—structurally related to antibiotic pharmacophores (e.g., ansamycins) and salicylate precursors—it possesses a unique amphoteric and bioactive profile.[1][2]
While standard Safety Data Sheets (SDS) for analogs (e.g., 3-amino-2-methylbenzoic acid) classify these as Category 2 Irritants (Skin/Eye) and Category 3 Respiratory Irritants , a research-grade safety protocol must account for two critical unlisted variables:
-
Sensitization Potential: Aminophenol moieties are known structural alerts for skin and respiratory sensitization.[1][2]
-
Zwitterionic Solubility: The presence of both amine (basic) and carboxylic/phenolic (acidic) groups complicates decontamination; water alone is often insufficient.[1][2]
This guide provides a self-validating safety system designed to isolate the researcher from the chemical's physical dust and its potential pharmacological activity.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-Breakthrough" logic . We do not select gloves based on cost; we select based on chemical permeation rates of amines and organic acids.[1][2]
| PPE Component | Specification (Minimum Requirement) | Scientific Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1][2] Outer: 5-8 mil Nitrile (Long cuff) | Permeation Defense: Amines can permeate thin nitrile over time.[1][2] The outer glove acts as a sacrificial barrier against solids; the inner glove protects against micro-tears and incidental solvent contact.[1][2] |
| Respiratory | N95 (minimum) for sealed handling.P100/PAPR if handling >1g outside a hood (Not Recommended).[1][2] | Particle Size: Organic synthesis intermediates often form "fines" (<10 µm) that bypass surgical masks.[1][2] Inhalation is the fastest route to systemic sensitization.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting).Prohibited:[1] Standard Safety Glasses.[1][2] | Dust Migration: Fine powders migrate around the gaps of safety glasses.[1][2] Goggles seal the orbital area, preventing ocular mucosal absorption.[1][2] |
| Body Defense | Tyvek® Lab Coat (or equivalent non-woven polyethylene).Avoid: Cotton/Polyester blends.[1][2] | Retention: Cotton fibers trap chemical dust, creating a secondary exposure source in the laundry or breakroom.[1][2] Tyvek repels dust and is disposable.[1][2] |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move.[1][2] The following logic gate dictates your workflow.
Diagram 1: Operational Safety Logic Flow
Caption: Decision matrix for engineering controls based on physical state. Note the critical requirement for static control when handling the dry powder.
Step-by-Step Handling Protocol
Phase A: Preparation (The "Clean" Zone)[1]
-
Static Neutralization: 3,2,6-AHMBA is a dry organic powder.[1][2] In low-humidity environments, it will carry a static charge, causing it to "jump" off spatulas.[1][2]
-
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but never weigh this compound on an open bench.
Phase B: Transfer & Solubilization
-
The "Transfer" Technique: Do not pour. Use a disposable anti-static spatula.[1][2]
-
Solvent Selection: Due to the zwitterionic nature (Amine + Acid), solubility in neutral water is poor.[1][2]
-
Protocol: Dissolve in DMSO or dilute NaOH (if basic pH is tolerable for your reaction) to ensure complete containment in liquid phase.[1][2]
-
Caution: If using DMSO, be aware that DMSO enhances skin permeability, carrying the chemical through your gloves if splashed.[1][2] Change gloves immediately upon DMSO contact. [1][2]
-
Phase C: Decontamination (The "Self-Validating" Clean)
Because the molecule has both acidic and basic sites, a single wash is often ineffective.[1]
-
Step 1 (Solubilization): Wipe surfaces with a solvent in which the compound is highly soluble (e.g., Ethanol or Methanol).[1][2]
-
Step 2 (Neutralization):
-
If the residue is stubborn, use a mild alkaline cleaner (e.g., 1% Sodium Bicarbonate) to deprotonate the carboxylic acid, increasing water solubility.
-
-
Step 3 (Validation): Under UV light (254 nm/365 nm), many anthranilic acid derivatives fluoresce.[1][2] Use a handheld UV lamp to scan the work area.[1][2] If it glows, it is not clean.[1][2]
Emergency & Disposal Procedures
Accidental Release (Spill)
-
Dry Spill: Do NOT sweep (creates dust).[1][2] Cover with wet paper towels (dampened with water/ethanol) to suppress dust, then wipe up.[1][2]
Waste Disposal Logic
Do not mix with general trash.[1][2] This compound must be segregated based on its chemical reactivity.
| Waste Stream | Criteria | Disposal Action |
| Solid Hazardous | Contaminated gloves, paper towels, solid chemical.[1][2] | High-Temperature Incineration (Standard Lab Pack). |
| Liquid Organic | Solutions in DMSO, MeOH, etc.[1][2] | Halogenated vs. Non-Halogenated Organic Waste (depending on solvent).[1][2] |
| Aqueous Waste | Aqueous buffers containing the compound.[1][2] | Do not pour down drain. Adjust pH to neutral and dispose as aqueous hazardous waste.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57365052, 4-Amino-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Gould, S. J., et al. (1981). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis.[1][2] Journal of the American Chemical Society.[1][2] (Context for bioactivity/handling).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

